3-(Chlorosulfonyl)-4-hydroxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-chlorosulfonyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO5S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNHBVJEQDQGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507134 | |
| Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77719-02-9 | |
| Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chlorosulfonyl)-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Reagent in Medicinal Chemistry
3-(Chlorosulfonyl)-4-hydroxybenzoic acid, identified by the CAS number 77719-02-9, is a key bifunctional molecule pivotal to the field of medicinal chemistry and organic synthesis.[1][2][3] Its structure, incorporating a carboxylic acid, a phenolic hydroxyl group, and a highly reactive sulfonyl chloride, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules, most notably sulfonamide derivatives.[4][5] This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, with a focus on providing practical insights for researchers in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments. While experimental data for some properties are not widely published, key characteristics can be summarized.
| Property | Value | Source |
| CAS Number | 77719-02-9 | [1][2] |
| Molecular Formula | C₇H₅ClO₅S | [1][6] |
| Molecular Weight | 236.63 g/mol | [1][3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available. For comparison, the related 3-chloro-4-hydroxybenzoic acid hemihydrate melts at 171-173 °C. | |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and reactive with protic solvents such as water and alcohols. | [7] |
| pKa | Not experimentally determined. The pKa of the parent 4-hydroxybenzoic acid is 4.54. The electron-withdrawing sulfonyl chloride group is expected to decrease the pKa of the carboxylic acid and the phenolic hydroxyl group. | [8] |
Synthesis of this compound: A Detailed Protocol
The primary route for the synthesis of this compound is the direct chlorosulfonation of 4-hydroxybenzoic acid. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as both the solvent and the sulfonating agent.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Using chlorosulfonic acid in large excess serves to drive the reaction to completion and act as the reaction medium.
-
Controlled Temperature: The initial addition of 4-hydroxybenzoic acid is performed at a controlled, low temperature to manage the exothermic nature of the reaction and prevent potential side reactions or degradation of the starting material.
-
Aqueous Workup: The reaction mixture is quenched by carefully adding it to ice water. This serves to precipitate the product, which is typically a solid, and to hydrolyze the excess chlorosulfonic acid.
Experimental Protocol: Chlorosulfonation of 4-Hydroxybenzoic Acid
Materials:
-
4-Hydroxybenzoic acid
-
Chlorosulfonic acid (HSO₃Cl)
-
Ice
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add an excess of chlorosulfonic acid.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly and portion-wise, add 4-hydroxybenzoic acid to the stirred chlorosulfonic acid, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude this compound.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining acid.
-
The crude product can be further purified by dissolving it in a suitable organic solvent like ethyl acetate, washing the organic layer with brine, drying it over anhydrous sodium sulfate or magnesium sulfate, and removing the solvent under reduced pressure.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts due to the electronic effects of the three different substituents. The acidic protons of the carboxylic acid and hydroxyl groups will likely appear as broad singlets.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (adjacent to -COOH) | 7.8 - 8.0 | Doublet |
| Aromatic-H (adjacent to -SO₂Cl) | 7.5 - 7.7 | Doublet of doublets |
| Aromatic-H (adjacent to -OH) | 7.0 - 7.2 | Doublet |
| -OH | 10.0 - 12.0 | Broad Singlet |
| -COOH | 12.0 - 14.0 | Broad Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the substitution pattern on the benzene ring, with the carbons directly attached to the electron-withdrawing groups shifted downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic acid) | 165 - 170 |
| C-OH | 155 - 160 |
| C-SO₂Cl | 135 - 140 |
| Aromatic C-H | 115 - 130 |
| Quaternary Aromatic C | 125 - 145 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (very broad) |
| C=O stretch (carboxylic acid) | 1680 - 1710 |
| S=O stretch (sulfonyl chloride) | 1370 - 1390 and 1180 - 1200 |
| C-O stretch (hydroxyl) | 1210 - 1260 |
| S-Cl stretch | 550 - 650 |
Mass Spectrometry (Predicted)
In mass spectrometry, the molecular ion peak would be expected at m/z 236 (for the ³⁵Cl isotope) and 238 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. Common fragmentation patterns would involve the loss of SO₂, Cl, and COOH.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This group readily reacts with a variety of nucleophiles.[9]
Reaction with Amines: The Gateway to Sulfonamides
The most significant reaction of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.[4]
Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine or a tertiary amine, is typically added to neutralize the hydrochloric acid byproduct.
Caption: Mechanism of sulfonamide formation from this compound.
Reaction with Other Nucleophiles
Beyond amines, the sulfonyl chloride group can react with other nucleophiles:
-
Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.
-
Water: The sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, 3-sulfo-4-hydroxybenzoic acid.[7] This necessitates the use of anhydrous conditions for most reactions.
-
Carboxylic Acid and Phenolic Hydroxyl Reactivity: The carboxylic acid and phenolic hydroxyl groups can also participate in reactions, such as esterification or etherification, under appropriate conditions. The relative reactivity of the three functional groups allows for selective transformations, often with the sulfonyl chloride being the most reactive site.
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a crucial building block in the synthesis of sulfonamide-containing pharmaceuticals.[4] The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including diuretics, antibacterials, and hypoglycemic agents.
While specific examples of commercial drugs synthesized directly from this starting material are not prominently documented in publicly available literature, its structural motif is highly relevant. For instance, the related compound 4-chloro-3-sulfamoylbenzoic acid is a known precursor and metabolite of loop diuretics.
Furthermore, its bifunctional nature allows for its use in the synthesis of more complex molecular scaffolds and as a linker in various chemical biology applications.
Safety and Handling
As a reactive chemical, this compound requires careful handling to ensure safety in a laboratory setting.
-
Hazards: It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract. The hydrolysis of the sulfonyl chloride group can produce hydrochloric acid, which is also corrosive.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of sulfonamide-based pharmaceuticals. Its unique combination of a reactive sulfonyl chloride, a carboxylic acid, and a phenolic hydroxyl group provides a platform for the synthesis of a wide range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and drug discovery endeavors. While a lack of extensive publicly available experimental data necessitates some prediction of its properties, the foundational chemical principles governing its behavior provide a strong framework for its application in the laboratory.
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Sulfonyl halide. In Wikipedia. Retrieved January 18, 2026, from [Link]
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- 4-Hydroxybenzoic acid-a versatile platform intermediate for value-added compounds. (2018). PubMed.
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4-Hydroxybenzoic Acid. PubChem. Retrieved January 18, 2026, from [Link]
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4-Hydroxybenzoic acid. In Wikipedia. Retrieved January 18, 2026, from [Link]
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- Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with... (2021).
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2021). MDPI.
- Supporting Inform
- 3-(Chlorosulfonyl)-4-methoxybenzoic acid. MySkinRecipes.
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- Supplementary Inform
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- An In-depth Technical Guide to the Solubility of 4-(Chlorosulfonyl)benzoic Acid in Organic Solvents. (2025). Benchchem.
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3-Chloro-4-hydroxybenzoic acid. PubChem. Retrieved January 18, 2026, from [Link]
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- Microbial synthesis of 4-hydroxybenzoic acid
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3-(Chlorosulfonyl)-4-hydroxybenzoic acid molecular structure and weight
An In-Depth Technical Guide to 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in pharmaceutical and chemical synthesis. We will explore its fundamental physicochemical properties, including its molecular structure and weight, and delve into its synthesis, reactivity, and significant applications. This document is designed to serve as a resource for professionals in research and development, offering field-proven insights, detailed experimental protocols, and critical safety information, all grounded in authoritative scientific sources.
Introduction: A Versatile Synthetic Building Block
This compound (CAS No. 77719-02-9) is a trifunctional organic compound featuring a carboxylic acid, a hydroxyl group, and a reactive chlorosulfonyl group attached to a benzene ring. This unique combination of functional groups makes it an exceptionally valuable and versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents. The chlorosulfonyl moiety is a key functional group for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and diuretic properties[1]. This guide will illuminate the chemical characteristics and practical utility of this important reagent.
Physicochemical Properties and Molecular Structure
A thorough understanding of a compound's properties is foundational to its effective application in research and synthesis.
Molecular Structure and Weight
The core of this compound is a benzoic acid molecule substituted with a hydroxyl group at position 4 and a chlorosulfonyl group at position 3.
The spatial arrangement and electronic nature of these functional groups dictate the molecule's reactivity, which will be discussed in Section 4.
Caption: 2D structure of this compound.
Key Physicochemical Data
The following table summarizes essential data for this compound, critical for experimental design and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 77719-02-9 | [2][4] |
| Appearance | White solid | [5] |
| Melting Point | 213 - 217 °C | |
| InChI Key | UKNHBVJEQDQGIH-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)O | [3] |
Synthesis Pathway and Mechanistic Insights
This compound is most commonly synthesized via electrophilic aromatic substitution, specifically the chlorosulfonation of 4-hydroxybenzoic acid.
Caption: General workflow for the synthesis of the title compound.
Causality in Experimental Choices
-
Reagent: Chlorosulfonic acid serves as both the reagent and the solvent. An excess is used to drive the reaction to completion.
-
Temperature Control: The reaction is typically performed at room temperature (20 °C)[5]. While heating can increase the reaction rate, it can also lead to undesirable side products and decomposition.
-
Quenching: The reaction mixture is added dropwise to ice water. This step is critical for two reasons: it safely quenches the highly reactive excess chlorosulfonic acid, and it causes the desired product, which has low solubility in cold water, to precipitate out of the solution.
-
Purification: Extraction with an organic solvent like ethyl acetate isolates the product from the aqueous acidic mixture. Subsequent washing, drying, and trituration (grinding the solid in a solvent in which it is poorly soluble) removes residual impurities to yield a high-purity final product[5].
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorosulfonyl group is a potent electrophile, making it highly susceptible to nucleophilic attack. This is the key to its primary application: the formation of sulfonamides.
When reacted with a primary or secondary amine, the chlorosulfonyl group is readily displaced to form a stable sulfonamide linkage, releasing hydrochloric acid as a byproduct. This reaction is fundamental to the synthesis of a vast number of biologically active molecules.
Caption: Reaction of the title compound to form sulfonamides.
This reactivity makes the compound an important intermediate for:
-
Pharmaceuticals: As a precursor for drugs with antibacterial, anti-inflammatory, or diuretic properties[1].
-
Specialty Chemicals: In the production of unique dyes and pigments where the sulfonamide group can act as a chromophore or modify solubility[6].
-
Agrochemicals: For the development of new herbicides and pesticides.
Experimental Protocols
The following protocols are provided for illustrative purposes and should be performed by trained professionals with appropriate safety measures in a certified laboratory environment.
Protocol: Synthesis of this compound[5]
-
Preparation: In a fume hood, carefully add 4-hydroxybenzoic acid (5.5 g, 39.82 mmol) in portions to a flask containing chlorosulfonic acid (31 mL).
-
Reaction: Stir the resulting mixture at 20 °C for 16 hours. The solution will become homogeneous as the starting material reacts.
-
Quenching & Precipitation: Prepare a beaker with 300 mL of ice water. Slowly and carefully add the reaction mixture dropwise to the ice water with vigorous stirring. A white solid will precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous suspension with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL) to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (in vacuo) to obtain a crude solid residue.
-
Purification: Add petroleum ether (30 mL) to the crude residue and triturate the solid at 20 °C for 30 minutes.
-
Isolation: Collect the purified white solid by filtration, wash with a small amount of cold petroleum ether, and dry to afford the final product. (Expected yield: ~74%).
Protocol: General Synthesis of a Sulfonamide Derivative
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution. A base (e.g., triethylamine or pyridine, 1.2 equivalents) is typically included to neutralize the HCl byproduct.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified further by recrystallization or column chromatography.
Safety and Handling
This compound is a hazardous substance and must be handled with care.
-
Hazards: Causes serious eye damage (H318) and may cause respiratory irritation (H335). The compound is a combustible solid, and finely distributed dust can create an explosion hazard. It reacts violently with water.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a face shield (P280). Work in a well-ventilated fume hood and avoid breathing dust (P261).
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Take off all contaminated clothing and rinse skin with water/shower.
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
Conclusion
This compound is a cornerstone intermediate for synthetic chemistry. Its well-defined molecular structure and the predictable, high-yield reactivity of its chlorosulfonyl group make it an indispensable tool for researchers, particularly in drug discovery and development. By understanding its properties, synthesis, and safe handling protocols as detailed in this guide, scientists can effectively leverage this compound to construct novel molecules with significant therapeutic and industrial potential.
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-
MySkinRecipes. (n.d.). 3-(Chlorosulfonyl)-4-methoxybenzoic acid. Retrieved from [Link] (Note: This reference is for a methoxy analog but accurately describes the utility of the chlorosulfonyl group).
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Introduction: The Bifunctional Importance of 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid
An In-depth Technical Guide to the Stability and Storage of 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical reagent.
This compound is a versatile bifunctional molecule featuring a carboxylic acid, a phenolic hydroxyl group, and a reactive sulfonyl chloride. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The sulfonyl chloride moiety readily reacts with amines to form sulfonamides, a cornerstone of many pharmaceutical compounds, while the carboxylic acid and phenol groups offer additional sites for chemical modification. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not handled and stored correctly. Understanding its stability profile is paramount to ensuring experimental reproducibility and the quality of synthesized materials.
Chemical Stability Profile
The stability of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The principal degradation pathway is hydrolysis, though thermal and photochemical degradation can also occur under specific conditions.
Hydrolytic Instability: The Primary Degradation Pathway
The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The sulfonyl chloride group reacts readily with water, including atmospheric moisture, to yield the corresponding 3-sulfo-4-hydroxybenzoic acid.[1] This conversion is generally irreversible and results in the loss of the reactive sulfonyl chloride functionality, rendering the compound unsuitable for its intended synthetic applications.
-
Mechanism of Hydrolysis: The hydrolysis proceeds via a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is often autocatalytic, as the hydrochloric acid (HCl) produced can protonate the sulfonyl group, further increasing its electrophilicity and accelerating the degradation of the remaining material.
Thermal Stability
The core benzoic acid structure is thermally robust. Studies on benzoic acid itself show that thermal decomposition occurs at very high temperatures, typically above 475°C.[2] While the substituents on this compound will lower the decomposition temperature, significant degradation is not expected under typical laboratory storage conditions (i.e., below 40°C). However, prolonged exposure to elevated temperatures can accelerate the rate of hydrolysis if any moisture is present.
Photostability
Aromatic sulfonyl compounds can be susceptible to photodegradation. The primary mechanism for aryl sulfonamides involves the cleavage of the sulfur-nitrogen bond upon exposure to UV light. By analogy, the sulfur-chlorine bond in this compound is likely to be photolabile. Therefore, exposure to direct sunlight or other sources of UV radiation should be avoided to prevent photochemical decomposition.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways outlined above, strict adherence to appropriate storage and handling protocols is essential. The primary objective is the rigorous exclusion of moisture.
Short-Term and Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the kinetics of potential degradation reactions. A similar methoxy-substituted analog is recommended for storage at this temperature.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric moisture, preventing hydrolysis. |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light to minimize photodegradation.[4][5] |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and prevents condensation.[4] |
Incompatible Materials
To prevent hazardous reactions and accelerated degradation, this compound should be stored separately from:
-
Strong Bases (e.g., sodium hydroxide): Will react violently with the acidic protons and the sulfonyl chloride.[4]
-
Strong Oxidizing Agents: May lead to vigorous and potentially explosive reactions.[4]
-
Alcohols and Amines: Will react with the sulfonyl chloride group.
-
Water/Moisture: As detailed above, causes rapid hydrolysis.[1]
Safe Handling Practices
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of dry, inert gas to minimize exposure to atmospheric moisture.
-
Use of Dry Equipment: Ensure all spatulas, glassware, and weighing boats are scrupulously dried before use.
-
Rapid Weighing and Sealing: Minimize the time the container is open to the atmosphere. Securely reseal the container immediately after dispensing.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, always handle with appropriate PPE, including safety goggles, gloves, and a lab coat.
Experimental Protocols for Stability and Purity Assessment
Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. Several analytical methods can be employed for this purpose.
Purity Determination by Titrimetry
This method provides a cost-effective way to determine the overall acid content and, by inference, the integrity of the sulfonyl chloride group. The principle relies on the neutralization of both the carboxylic acid proton and the hydrochloric acid generated from the hydrolysis of the sulfonyl chloride upon dissolution in an aqueous/alcoholic solvent.[6]
Protocol:
-
Accurately weigh approximately 220 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 95% ethanol to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
Perform a blank titration with 50 mL of 95% ethanol and subtract this volume from the sample titration volume.
Calculation: The purity is calculated based on a 1:2 molar ratio of the analyte to NaOH.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for stability studies as it can separate the parent compound from its degradation products, providing a more accurate assessment of purity.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in anhydrous acetonitrile. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: For a stability study, store aliquots of the compound under different conditions (e.g., temperature, humidity, light exposure). At specified time points, dissolve a known mass of each aliquot in anhydrous acetonitrile.
-
Chromatographic Conditions (Example):
-
Analysis: Inject the standards and samples. The appearance of a new, more polar peak (shorter retention time) is indicative of the formation of the sulfonic acid degradation product. Quantify the amount of the parent compound remaining by comparing its peak area to the calibration curve.
| Method | Principle | Advantages | Disadvantages |
| Titrimetry | Neutralization of acidic groups | Cost-effective, simple, rapid | Not specific, cannot distinguish between parent and hydrolytic degradant |
| HPLC | Chromatographic separation | Highly specific, sensitive, quantitative | Requires specialized equipment and method development |
| UV-Vis Spectroscopy | UV absorbance of the aromatic ring | Very simple and rapid | Low specificity, potential for interference from degradants |
Conclusion
The chemical integrity of this compound is critically dependent on the rigorous exclusion of moisture due to the high reactivity of its sulfonyl chloride group. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid. While thermally stable under normal conditions, exposure to light should also be minimized. Optimal long-term stability is achieved by storing the compound under an inert atmosphere, in a tightly sealed amber glass container, at refrigerated temperatures (2-8°C). Regular purity assessment, preferably by a stability-indicating method such as HPLC, is recommended to ensure the quality and reliability of this versatile reagent in its synthetic applications.
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-
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC - NIH. Available at: [Link]
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Safety Data Sheet: Benzoic acid - Carl ROTH. Available at: [Link]
-
Experimental Investigation of The Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents | Hungarian Journal of Industry and Chemistry. Available at: [Link]
-
Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed. Available at: [Link]
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Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Available at: [Link]
-
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Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system - PubMed. Available at: [Link]
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Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PubMed. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: 3-(Chlorosulfonyl)-4-hydroxybenzoic acid as a Pre-Column Derivatization Reagent for Enhanced HPLC Analysis
Introduction: Overcoming Detection Challenges in HPLC with Chemical Derivatization
In the realm of High-Performance Liquid Chromatography (HPLC), the direct analysis of certain molecules can be a significant challenge. Compounds that lack a suitable chromophore or fluorophore exhibit poor sensitivity with common HPLC detectors like UV-Visible or fluorescence detectors.[1][2][3] Furthermore, analytes with high polarity can be poorly retained on ubiquitous reversed-phase columns, leading to inadequate separation.[4][5] To surmount these analytical hurdles, pre-column derivatization offers a robust solution.[6][7] This technique involves chemically modifying the analyte before its introduction into the HPLC system to enhance its detectability and/or improve its chromatographic behavior.[3][8]
This guide provides a comprehensive overview of the application of 3-(chlorosulfonyl)-4-hydroxybenzoic acid as a versatile pre-column derivatization reagent. The introduction of this reagent transforms analytes containing primary and secondary amines, phenols, and alcohols into stable derivatives with strong UV absorbance, thereby significantly improving their quantification limits. We will delve into the underlying chemistry, provide detailed protocols for its application, and outline the necessary steps for method validation in accordance with ICH guidelines.[9][10][11]
The Reagent: Properties of this compound
This compound is a bifunctional molecule, possessing a highly reactive sulfonyl chloride group and a carboxylic acid moiety on a benzene ring.[12][13] The key to its utility as a derivatization reagent lies in the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic functional groups such as primary and secondary amines, as well as hydroxyl groups of phenols and alcohols.[14][15]
The presence of the benzoic acid structure imparts a strong chromophore to the resulting derivative, making it easily detectable by UV-Vis spectrophotometry.[1] This chemical modification not only enhances sensitivity but can also increase the hydrophobicity of polar analytes, leading to better retention and resolution on reversed-phase HPLC columns.[4]
Reaction Mechanism: Sulfonamide and Sulfonate Ester Formation
The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.[14][16] When reacting with a primary or secondary amine, a stable sulfonamide is formed. With an alcohol or phenol, a sulfonate ester is generated. The reaction is typically carried out in a slightly alkaline medium to deprotonate the nucleophilic group, thereby increasing its reactivity.
Diagram 1: General Derivatization Reaction
Caption: General reaction of this compound with a nucleophilic analyte.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound for pre-column derivatization. Optimization of reaction conditions such as reagent concentration, pH, temperature, and time is crucial for achieving complete derivatization and ensuring method robustness.[17]
Protocol 1: Preparation of Reagents
-
Derivatization Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily due to the moisture sensitivity of sulfonyl chlorides.[18][19]
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of deionized water. Adjust the pH to 9.0 with a 1 M sodium hydroxide solution.
-
Quenching Solution (e.g., 1 M Glycine): Prepare a 1 M solution of glycine in deionized water to quench the excess derivatizing reagent.
Protocol 2: Derivatization of Amine-Containing Analytes
This protocol is a starting point for the derivatization of primary and secondary amines.
-
Sample Preparation: Prepare a standard or sample solution of the analyte in a suitable solvent (e.g., acetonitrile or water) at a known concentration.
-
Reaction Mixture: In a microcentrifuge tube, mix:
-
100 µL of the analyte solution
-
200 µL of 0.1 M Borate Buffer (pH 9.0)
-
100 µL of the derivatization reagent solution
-
-
Reaction Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a water bath or heating block.[17]
-
Quenching: After incubation, cool the mixture to room temperature and add 50 µL of the quenching solution to react with the excess this compound. Vortex for 30 seconds.
-
Final Preparation: The derivatized sample is now ready for direct injection into the HPLC system or can be further diluted with the mobile phase if necessary.
Diagram 2: Derivatization Workflow
Caption: Step-by-step workflow for the pre-column derivatization process.
Protocol 3: HPLC Method for Analysis of Derivatives
The following is a generic reversed-phase HPLC method that can be adapted for the analysis of the derivatives. Method development and optimization will be necessary for specific applications.[5]
| Parameter | Condition |
| HPLC System | A gradient-capable HPLC with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation: Ensuring Reliable and Accurate Results
A crucial aspect of developing an analytical method is its validation to ensure it is suitable for its intended purpose.[9][10] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[20][21]
Key Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[10][11] | The peak for the derivatized analyte should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10] | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9] | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[10][11] | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability and Intermediate Precision.[10] | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |
Conclusion
This compound is a promising derivatization reagent for the sensitive and reliable HPLC analysis of compounds containing primary and secondary amine, phenol, and alcohol functional groups. The provided protocols offer a solid foundation for developing and validating robust analytical methods. By converting analytes with poor detectability into highly UV-active derivatives, this reagent empowers researchers, scientists, and drug development professionals to overcome common challenges in liquid chromatography.
References
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Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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Gao, Y., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Retrieved from [Link]
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Moorchilot, V. S., et al. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
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Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Chhanikar, A. S., et al. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]
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Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Retrieved from [Link]
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Hyotylainen, T., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]
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Chhanikar, A. S., et al. (2014). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample Preparation – Derivatization Extraction. Retrieved from [Link]
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Fier, P. S., & Maloney, K. M. (n.d.). A) Derivatization of complex sulfonamides through the parent sulfonyl... ResearchGate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. Retrieved from [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-(Chlorosulfonyl)-4-methoxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols | Request PDF. Retrieved from [Link]
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Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
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Shevchuk, O. I., et al. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]
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American Chemical Society - ACS Figshare. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3‑(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]
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Tse, F. L., & Welling, P. G. (n.d.). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. Retrieved from [Link]
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Song, S., et al. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Retrieved from [Link]
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Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Application Note: Enhanced Detection and Characterization of Hydroxyl-Containing Lipids by Mass Spectrometry Following Derivatization with 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid
For: Researchers, scientists, and drug development professionals in lipidomics and related fields.
Introduction: The Challenge of Analyzing Hydroxyl-Containing Lipids
Lipids, a diverse class of molecules, play critical roles in cellular structure, energy storage, and signaling pathways. The comprehensive analysis of the lipidome, known as lipidomics, provides invaluable insights into cellular function and disease pathogenesis. Mass spectrometry (MS) has become the cornerstone of lipidomics due to its high sensitivity and selectivity.[1][2] However, certain classes of lipids, particularly those containing hydroxyl groups such as sterols, diacylglycerols (DAGs), and monoacylglycerols (MAGs), present analytical challenges. These lipids often exhibit poor ionization efficiency in commonly used MS techniques, leading to low sensitivity and difficulty in accurate quantification.
Chemical derivatization is a powerful strategy to overcome these limitations.[3][4] By chemically modifying a target functional group, in this case, the hydroxyl group, we can significantly enhance the analyte's ionization efficiency and improve its chromatographic properties. This application note provides a detailed protocol and scientific rationale for the derivatization of hydroxyl-containing lipids using 3-(chlorosulfonyl)-4-hydroxybenzoic acid, a novel reagent designed to introduce a readily ionizable sulfonic acid moiety, thereby enabling highly sensitive analysis by negative-mode electrospray ionization tandem mass spectrometry (ESI-MS/MS).
The Principle of Derivatization with this compound
The core of this method lies in the reaction between the sulfonyl chloride group of this compound and the hydroxyl group of the lipid analyte. This reaction, conducted in a basic environment, results in the formation of a stable sulfonate ester.
The key advantages of this derivatization strategy are:
-
Charge-Switching: The introduction of the sulfonic acid group provides a permanent negative charge to the lipid derivative. This facilitates highly efficient ionization in the negative-ion mode of ESI-MS, a mode in which these lipid classes are typically not well detected.[5][6]
-
Improved Sensitivity: Enhanced ionization efficiency directly translates to significantly lower limits of detection (LOD) and limits of quantification (LOQ), enabling the analysis of low-abundance lipid species.
-
Enhanced Chromatographic Separation: The derivatization can improve the peak shape and resolution in reversed-phase liquid chromatography (LC).
-
Structural Information: The fragmentation of the derivatized lipids in MS/MS analysis can provide valuable structural information.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of hydroxyl-containing lipids is depicted below.
Caption: Experimental workflow for lipid derivatization and MS analysis.
Detailed Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% Purity | (e.g., Sigma-Aldrich) | Store desiccated at 2-8 °C. |
| Pyridine | Anhydrous, ≥99.8% | (e.g., Sigma-Aldrich) | Use a freshly opened bottle or redistill. Handle in a fume hood. |
| Acetonitrile (ACN) | LC-MS Grade | (e.g., Fisher Scientific) | |
| Chloroform | HPLC Grade | (e.g., Sigma-Aldrich) | |
| Methanol (MeOH) | LC-MS Grade | (e.g., Fisher Scientific) | |
| Water | LC-MS Grade | (e.g., Fisher Scientific) | |
| Nitrogen Gas | High Purity | - | For solvent evaporation. |
| Lipid Standards | ≥99% Purity | (e.g., Avanti Polar Lipids) | For method development and quantification. |
Protocol 1: Derivatization of Lipid Standards
This protocol is intended for the derivatization of individual lipid standards to confirm reaction efficiency and for the generation of calibration curves.
-
Preparation of Reagent Solutions:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh before each use.
-
Catalyst Solution: Use anhydrous pyridine directly.
-
-
Derivatization Reaction: a. In a 1.5 mL glass vial, add 10 µL of a 1 mg/mL solution of the lipid standard in chloroform:methanol (2:1, v/v). b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of the derivatization reagent solution to the dried lipid. d. Add 10 µL of anhydrous pyridine. The basic environment provided by pyridine is crucial to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.[5] e. Cap the vial tightly and vortex briefly. f. Incubate the reaction mixture at 60 °C for 40 minutes in a heating block or water bath. An optimal reaction time of 40 minutes at 60°C has been reported for a similar reagent, 3-(chlorosulfonyl)benzoic acid.[5][6] g. After incubation, cool the vial to room temperature. h. Add 930 µL of acetonitrile:water (9:1, v/v) to quench the reaction and dilute the sample for LC-MS analysis.
Protocol 2: Derivatization of Lipids from Biological Extracts
This protocol outlines the derivatization of a total lipid extract from a biological sample.
-
Lipid Extraction:
-
Perform a lipid extraction from your biological sample (e.g., plasma, tissue homogenate) using a standard method such as the Folch or Bligh-Dyer procedure.
-
-
Sample Preparation: a. Take a known aliquot of the lipid extract and transfer it to a 1.5 mL glass vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization Reaction: a. Reconstitute the dried lipid extract in 50 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile. b. Add 10 µL of anhydrous pyridine. c. Cap the vial tightly, vortex, and incubate at 60 °C for 40 minutes. d. Cool the reaction to room temperature. e. Quench the reaction and dilute the sample by adding 940 µL of acetonitrile:water (9:1, v/v). The sample is now ready for LC-MS/MS analysis.
Chemical Reaction Mechanism
The derivatization proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of the lipid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Pyridine acts as a base to accept the proton from the hydroxyl group, increasing its nucleophilicity, and also neutralizes the leaving group, chloride, by forming pyridinium hydrochloride.
Caption: Derivatization of a hydroxyl-containing lipid with this compound.
Mass Spectrometry Analysis
LC-MS/MS Parameters
The following are suggested starting parameters for LC-MS/MS analysis. Optimization may be required based on the specific instrument and lipid classes of interest.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute lipids, then re-equilibrate. |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40-50 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Full Scan (for discovery) and Product Ion Scan or Multiple Reaction Monitoring (MRM) (for targeted quantification) |
| Collision Energy | Optimize for specific lipid classes. |
Expected Mass Spectra and Fragmentation
Upon derivatization, the lipid will carry a permanent negative charge due to the sulfonic acid group. In full scan mode, the derivatized lipids will be detected as their deprotonated molecules, [M-H]⁻.
In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the derivatized lipid will produce characteristic fragment ions. The fragmentation of sulfonic acid derivatives can be highly informative. For instance, a neutral loss of the derivatizing agent or specific fragments from the lipid backbone can be observed, aiding in structural elucidation and confident identification.[7]
Trustworthiness and Self-Validation
To ensure the reliability of this protocol, the following self-validating steps are recommended:
-
Reaction Completeness: Analyze a derivatized lipid standard alongside an underivatized standard. The disappearance of the underivatized lipid peak and the appearance of the derivatized peak will confirm the reaction has gone to completion.
-
Stability of Derivatives: The stability of the derivatized lipids should be assessed by analyzing the samples at different time points after preparation. For a similar derivatization agent, derivatives have been shown to be stable for at least 10 hours at 4°C and for 5 days at -80°C.[5][6]
-
Internal Standards: For quantitative studies, it is crucial to use appropriate internal standards. Ideally, stable isotope-labeled lipids corresponding to the analytes of interest should be used and subjected to the same derivatization procedure.
Conclusion
The derivatization of hydroxyl-containing lipids with this compound offers a robust and sensitive method for their analysis by LC-MS/MS. By introducing a permanent negative charge, this "charge-switching" derivatization significantly enhances ionization efficiency in the negative-ion mode, leading to substantial improvements in detection limits. The detailed protocol provided herein, along with the scientific rationale and recommendations for self-validation, offers researchers a powerful tool to explore the roles of sterols, diacylglycerols, and other hydroxyl-containing lipids in health and disease.
References
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Jung, H. R., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 92(1), 1031–1039. Available from: [Link]
-
ResearchGate. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols | Request PDF. Available from: [Link]
-
Lagutin, K., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. Available from: [Link]
-
Paglia, G., & Astarita, G. (2017). Mass Spectrometry in Analytical Lipidomics. Spectroscopy Online. Available from: [Link]
-
UAB. (2023). The use of mass spectrometry in lipidomics. Available from: [Link]
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Available from: [Link]
-
LIPID MAPS. (2018, November 30). Mass Spectrometric Approaches to Lipidomic Studies [Video]. YouTube. Available from: [Link]
-
Bielawski, J., & Hannun, Y. A. (2012). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical Biochemistry, 421(2), 777–784. Available from: [Link]
-
Keough, T., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Journal of Mass Spectrometry, 35(6), 735–745. Available from: [Link]
Sources
- 1. uab.edu [uab.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid Reactions
Welcome to the technical support center for 3-(chlorosulfonyl)-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and use of this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions, minimize byproduct formation, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through the direct chlorosulfonation of 4-hydroxybenzoic acid using chlorosulfonic acid as both the reagent and the solvent.
Q2: What are the most common byproducts I should expect in the synthesis of this compound?
Based on reactions with structurally similar compounds, the primary byproducts to anticipate are:
-
3-Sulfo-4-hydroxybenzoic acid: This is the hydrolysis product of the desired compound, where the chlorosulfonyl group reacts with water.[1][2] This is a significant cause of yield loss, particularly during aqueous workup.[3]
-
Diaryl Sulfones: These are high-melting point, often insoluble solids formed when the newly introduced sulfonyl chloride group reacts with another molecule of 4-hydroxybenzoic acid.[1] This side reaction is particularly prevalent at elevated temperatures.[1]
-
Isomeric Byproducts: Depending on the reaction conditions, chlorosulfonation can occur at other positions on the aromatic ring, leading to isomeric chlorosulfonylated hydroxybenzoic acids.
-
Disulfonated Byproducts: Under harsh reaction conditions, such as high temperatures or a large excess of chlorosulfonic acid, a second chlorosulfonyl group can be introduced onto the benzene ring.[1]
-
Unreacted 4-hydroxybenzoic acid: Incomplete reactions will leave the starting material as an impurity.
Q3: My final product of a reaction using this compound is a different color than expected. What could be the cause?
Discoloration in the final product can arise from several sources. The formation of diaryl sulfone byproducts can sometimes lead to colored impurities. Additionally, if the reaction is performed at elevated temperatures, degradation of the starting material or product may occur, leading to colored tars. Purification by recrystallization, potentially with the use of activated charcoal, can often remedy this issue.[4]
Q4: How can I best store this compound to prevent degradation?
This compound is sensitive to moisture due to the high reactivity of the chlorosulfonyl group.[4] To prevent hydrolysis to the corresponding sulfonic acid, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and use of this compound and provides actionable solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Hydrolysis of the Chlorosulfonyl Group | The chlorosulfonyl group is highly susceptible to hydrolysis. During the workup, it is crucial to pour the reaction mixture onto crushed ice and water rapidly while maintaining the temperature of the aqueous mixture between 0-5°C.[1] Immediate filtration of the precipitated product is also recommended to minimize its contact time with the acidic aqueous solution.[1] For highly sensitive applications, an anhydrous workup, where excess chlorosulfonic acid is removed under reduced pressure, can be considered.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed.[1] If the reaction is sluggish, consider optimizing the reaction time and temperature. For similar syntheses, heating the reaction mixture to 80-90°C for 2-4 hours after the initial addition has been effective.[1] |
| Formation of Diaryl Sulfone Byproducts | This side reaction is primarily driven by high temperatures.[1] Maintain stringent temperature control, not exceeding 20°C during the addition of 4-hydroxybenzoic acid to chlorosulfonic acid.[1] Using a slight excess of chlorosulfonic acid can also help promote the complete conversion to the desired sulfonyl chloride, making the intermediate sulfonic acid less available to form the sulfone.[1] |
Issue 2: Presence of Unexpected Peaks in HPLC Analysis
| Potential Cause | Identification and Resolution |
| Unreacted Starting Material | Compare the retention time of the unexpected peak with a standard of 4-hydroxybenzoic acid. To resolve this, ensure the reaction goes to completion by optimizing reaction time and temperature, and using an adequate molar excess of chlorosulfonic acid.[3] |
| Hydrolysis Product (3-Sulfo-4-hydroxybenzoic acid) | The hydrolysis product is more polar and will likely have a shorter retention time in reversed-phase HPLC. To confirm, a spiked sample with the suspected impurity can be analyzed.[2] To minimize this byproduct, ensure anhydrous conditions during the reaction and a rapid, cold workup.[1] |
| Diaryl Sulfone Byproducts | These compounds are typically less polar than the desired product and will have longer retention times in reversed-phase HPLC. They are often high-melting and insoluble.[1] Identification can be aided by techniques like LC-MS to determine the molecular weight. To avoid their formation, maintain strict temperature control during the reaction.[1] |
| Isomeric Byproducts | Isomers may have similar retention times to the desired product, making them difficult to separate. High-resolution HPLC or specialized columns may be necessary. Their formation can be minimized by carefully controlling the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 4-hydroxybenzoic acid.
Materials:
-
4-hydroxybenzoic acid
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, carefully add chlorosulfonic acid (approximately 5 molar equivalents).
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly and portion-wise, add 4-hydroxybenzoic acid (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to stir at 20°C for 16 hours.
-
Prepare a separate large beaker with a vigorously stirred mixture of crushed ice and water (approximately 300 mL for every 5.5 g of starting material).
-
Slowly and carefully, add the reaction mixture dropwise to the ice-water, ensuring the temperature of the quench mixture remains between 0-5°C.
-
A white precipitate of this compound will form.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample by separating it from potential byproducts.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
Anhydrous acetonitrile (for sample diluent)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. For example, starting with 30% acetonitrile and increasing to 70% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in anhydrous acetonitrile. Prepare samples immediately before analysis to minimize hydrolysis.[2]
-
Analysis:
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject a standard solution of this compound to determine the retention time.
-
If available, inject standards of potential impurities (e.g., 4-hydroxybenzoic acid, 3-sulfo-4-hydroxybenzoic acid) to confirm their retention times.
-
Inject the sample solution to determine the purity by area percent normalization.
-
Visualizing Reaction Pathways and Troubleshooting
Byproduct Formation Pathways
Caption: Key byproduct formation pathways in the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Recrystallization of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid by recrystallization. It addresses common challenges and provides practical, field-proven solutions to ensure experimental success and high-purity outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities that may be present from the synthesis of this compound.[1][2] The underlying principle is the difference in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures.[1] By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the this compound will form highly ordered crystals, while the impurities remain dissolved in the surrounding liquid (mother liquor).[2] This process is essential for obtaining a high-purity product, which is often a stringent requirement for subsequent pharmaceutical applications and analytical characterization.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1][3] This differential solubility is key to achieving a good recovery of the purified product. For a compound like this compound, which possesses both a polar carboxylic acid group and a reactive chlorosulfonyl group, solvent selection requires careful consideration.
A good starting point is to test the solubility of a small amount of the crude material in various solvents at room temperature and then upon heating.[3][4] Given the acidic nature of the molecule, polar solvents are generally a good starting point.[5] However, due to the reactive chlorosulfonyl group, protic solvents like water or alcohols may lead to hydrolysis of the sulfonyl chloride to a sulfonic acid, especially at elevated temperatures. Therefore, aprotic polar solvents or a mixed solvent system might be more suitable.
Solvent Selection Strategy:
-
Initial Screening: Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene).[1][4]
-
Temperature Differential: For solvents that do not dissolve the compound at room temperature, heat the mixture to observe if dissolution occurs. A good candidate will show significant dissolution upon heating.[3]
-
Mixed Solvents: If a single solvent does not provide the desired solubility profile, a mixed-solvent system can be employed.[3] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the solid and cooled to induce crystallization.[3] Common mixed solvent pairs include ethanol/water and acetone/water.[3]
Q3: What are the critical safety precautions I should take when handling this compound?
This compound contains a chlorosulfonyl group, which is highly reactive and requires stringent safety measures.[6] It is corrosive and will react violently with water, releasing hydrochloric acid gas.[7]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[7]
-
Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood.[7][8]
-
Moisture Control: Ensure all glassware and equipment are scrupulously dry to prevent reaction with the chlorosulfonyl group.[7]
-
Spill Management: In case of a spill, absorb the material with an inert, dry substance like sand or vermiculite and place it in a sealed container for disposal.[7] Do not use water to clean up spills.[7]
-
Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations.[7] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of this compound and offers practical solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Gradually add more hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce the final yield.[9]- If a large volume of solvent is required, the chosen solvent is likely unsuitable. Recover the compound by evaporating the solvent and select a different one.[10] |
| Crystals do not form upon cooling. | - Supersaturation of the solution.[10]- Too much solvent was used.[10][11] | - Induce Crystallization: - Scratch the inside of the flask with a glass rod just below the surface of the liquid.[9][11] - Add a "seed crystal" of the pure compound to provide a nucleation site.[11] - Cool the solution in an ice bath to further decrease solubility.[10]- If too much solvent is the issue, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[11] |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is significantly impure.[10]- The solution cooled too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10]- Consider using a different solvent with a lower boiling point.- If impurities are the cause, an initial purification step (e.g., activated carbon treatment to remove colored impurities) may be necessary before recrystallization. |
| Low recovery of purified crystals. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.[11]- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - To check the mother liquor for dissolved product, take a small sample and evaporate the solvent. If a significant residue remains, you can concentrate the mother liquor and cool it to obtain a second crop of crystals.[11]- To prevent premature crystallization during filtration, use a pre-warmed funnel and filter the hot solution quickly.[12]- Rinse the crystallization flask with a small amount of the cold recrystallization solvent to transfer all the crystals to the filter.[9] |
| The purified product is not pure. | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The crystals were not washed properly after filtration. | - Ensure the solution cools slowly and without disturbance to allow for the formation of well-ordered crystals.[13]- Wash the filtered crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor containing impurities.[12] |
III. Experimental Workflow & Protocols
A. Recrystallization Workflow Diagram
The following diagram illustrates the key stages in the recrystallization process for this compound.
Caption: Recrystallization workflow for purifying this compound.
B. Step-by-Step Recrystallization Protocol
This protocol provides a general guideline. The specific solvent and volumes will need to be determined empirically based on the initial solvent screening.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask in small portions, with continuous swirling and heating, until the solid just dissolves.[13] Avoid adding a large excess of solvent.[9]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Pre-warm a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to minimize cooling and premature crystallization.[12]
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. The crystals are considered dry when they reach a constant weight.[9]
-
IV. References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. reddit.com [reddit.com]
Technical Support Center: Identification of Impurities in 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid
Welcome to our comprehensive technical support guide dedicated to the identification of impurities in 3-(Chlorosulfonyl)-4-hydroxybenzoic acid. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our objective is to provide you with the necessary expertise and practical solutions to address challenges encountered during your experimental work, ensuring the highest quality and integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and how are they formed?
The impurities in this compound primarily originate from the synthesis process, which commonly involves the chlorosulfonation of 4-hydroxybenzoic acid.[1] The nature and quantity of these impurities are highly dependent on reaction conditions. Key impurities include:
-
Starting Material:
-
Positional Isomers:
-
Isomers of chlorosulfonyl-4-hydroxybenzoic acid: Formed due to the substitution of the chlorosulfonyl group at different positions on the aromatic ring.
-
-
Over-reacted Products:
-
Dichlorosulfonated hydroxybenzoic acid: Can occur if the reaction is subjected to harsh conditions, leading to the introduction of a second chlorosulfonyl group.
-
-
Degradation Products:
-
4-Hydroxy-3-sulfobenzoic acid: The highly reactive chlorosulfonyl group is susceptible to hydrolysis, converting it to a sulfonic acid. This is a primary degradation product.[4]
-
Q2: What are the recommended analytical techniques for impurity profiling of this compound?
A multi-technique approach is often necessary for comprehensive impurity profiling. The most widely used and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[5] A reversed-phase HPLC method with UV detection is typically employed. Due to the acidic nature of the analyte and its impurities, a C18 column with a mobile phase containing an acidic modifier (e.g., phosphoric acid or trifluoroacetic acid) is recommended to ensure good peak shape.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities.[6] It provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation.[7]
-
Gas Chromatography (GC): Particularly useful for identifying volatile organic impurities and residual solvents.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR): These spectroscopic techniques provide detailed structural information and are often used to confirm the identity of isolated impurities.[5]
Q3: How can I prevent the degradation of this compound during analysis?
The primary degradation pathway is the hydrolysis of the chlorosulfonyl group.[4] To minimize this during analysis, the following precautions should be taken:
-
Use Anhydrous Solvents: Prepare samples and mobile phases using anhydrous solvents to the greatest extent possible.[4]
-
Immediate Analysis: Analyze samples as soon as they are prepared to reduce their exposure to any residual moisture.[4]
-
Control Temperature: Store samples at a low temperature (e.g., 2-8°C) to slow down the rate of hydrolysis.[8]
-
pH Control: Maintaining a low pH in the mobile phase can help to suppress the hydrolysis of the sulfonyl chloride.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: An unknown peak is consistently observed in my HPLC chromatogram.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting poor chromatographic peak shape.
In-depth Solutions:
-
Mobile Phase pH: For acidic compounds like this compound and its impurities, a low pH mobile phase (e.g., pH 2.5-3) is crucial to suppress the ionization of the carboxylic acid and sulfonic acid groups, leading to better peak shapes. [4]* Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
Secondary Interactions: Peak tailing can be caused by interactions between the acidic analytes and active sites on the silica packing material. Using a high-quality, end-capped C18 column can minimize these interactions.
Experimental Protocols
Protocol 1: A Robust HPLC Method for Purity Assessment
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and impurities present.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) [4]* HPLC-grade acetonitrile, water, and phosphoric acid [4]* Sample Diluent: Anhydrous acetonitrile [4] Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 95% A; 5-20 min, linear to 40% A; 20-25 min, hold at 40% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm [4] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous acetonitrile.
-
Prepare the sample immediately before analysis to minimize hydrolysis. [4]
Protocol 2: Derivatization-Based HPLC for Enhanced Stability and Accuracy
For situations where hydrolysis is a significant concern, a pre-column derivatization method can provide a more robust and accurate assessment of purity. This involves converting the unstable sulfonyl chloride to a stable derivative.
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 10 mL of anhydrous methanol.
-
Cap the vial and gently heat at 50°C for 30 minutes to convert the sulfonyl chloride to its methyl sulfonate ester derivative. [4] Analysis: The resulting stable methyl ester derivative can then be analyzed by reversed-phase HPLC using a suitable method. The purity is determined by the area percentage of the main derivative peak.
References
- Kovalczuk, T., et al. (2024). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.
-
MySkinRecipes. (n.d.). 3-(Chlorosulfonyl)-4-methoxybenzoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H5ClO5S). Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Exemplary HPLC chromatograms: (a) Mixtures of 4-hydroxybenzoic acid (50 µg/mL).... Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by.... Retrieved from [Link]
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 5-(Aminosulfonyl)-4-chloro-2-hydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. biomedres.us [biomedres.us]
- 7. soeagra.com [soeagra.com]
- 8. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]
Technical Support Center: Scale-Up Synthesis of 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and success of your synthesis.
Introduction: The Challenge of Chlorosulfonation
The synthesis of this compound is a critical step in the preparation of various pharmaceutical compounds. The core of this synthesis lies in the electrophilic aromatic substitution of 4-hydroxybenzoic acid using chlorosulfonic acid. While straightforward on a small scale, scaling up this reaction presents significant challenges related to heat management, reagent handling, byproduct formation, and product isolation. This guide provides practical, experience-driven solutions to these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Safety First: Handling Chlorosulfonic Acid
Question 1: What are the absolute critical safety precautions I must take when working with chlorosulfonic acid, especially on a larger scale?
Answer: Chlorosulfonic acid (CSA) is a highly corrosive and reactive substance that demands the utmost respect and stringent safety protocols.[1][2][3][4] On a scale-up, the risks are magnified.
-
Personal Protective Equipment (PPE) is Non-Negotiable: Always wear a full acid suit, including a hood, gloves (Viton® or thick Nitrile rubber are recommended), and boots.[1][5] Standard laboratory gloves offer minimal protection and should be avoided for handling significant quantities.[5] Chemical splash goggles and a face shield are mandatory.[3]
-
Ventilation is Key: Work in a well-ventilated fume hood or a designated hazardous materials area.[2] Chlorosulfonic acid fumes in the presence of moisture, releasing hydrochloric acid and sulfuric acid mists, which can cause severe respiratory damage.[1][4]
-
Strictly Anhydrous Conditions: Chlorosulfonic acid reacts violently with water in a highly exothermic reaction.[1][4] Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[1][6] Have appropriate neutralizing agents, such as sodium bicarbonate or crushed limestone, readily available for spills.[3] Never use water to clean up a chlorosulfonic acid spill directly , as this will exacerbate the fuming and heat generation.[4]
Reaction & Reagent Control
Question 2: My reaction is turning dark and producing a lot of insoluble material. What is happening and how can I prevent it?
Answer: This is a classic sign of side reactions, primarily the formation of diaryl sulfones.[7] This occurs when the newly formed sulfonyl chloride reacts with another molecule of 4-hydroxybenzoic acid. Elevated temperatures significantly promote this side reaction.
Troubleshooting Steps:
-
Aggressive Temperature Control: The addition of 4-hydroxybenzoic acid to chlorosulfonic acid is highly exothermic. Maintain a low internal reaction temperature, ideally between 0-5°C, during the addition.[7] Use a robust cooling bath (e.g., ice-salt or a chiller) and monitor the internal temperature closely with a thermocouple.
-
Slow, Controlled Addition: Add the 4-hydroxybenzoic acid portion-wise or as a controlled feed to prevent localized temperature spikes.
-
Adequate Stirring: Ensure efficient stirring to dissipate heat and maintain a homogenous reaction mixture.
Question 3: I'm observing low yields of the desired this compound. What are the likely causes?
Answer: Low yields can stem from several factors, including incomplete reaction, product hydrolysis during workup, or competing side reactions.
Potential Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | The chlorosulfonation of an activated ring like 4-hydroxybenzoic acid should be relatively facile. However, ensure sufficient reaction time after the addition of the starting material. Monitoring the reaction by TLC or HPLC can confirm the consumption of 4-hydroxybenzoic acid. |
| Product Hydrolysis | The chlorosulfonyl group is highly susceptible to hydrolysis back to the sulfonic acid, especially during the aqueous quench.[8] To mitigate this, pour the reaction mixture onto crushed ice rapidly and filter the precipitated product immediately.[7] Do not let the product sit in the acidic aqueous mixture for extended periods. |
| Polysulfonation | While less common with an activated ring under controlled conditions, using a large excess of chlorosulfonic acid or higher temperatures can lead to the introduction of a second sulfonyl chloride group.[8] Use a moderate excess of chlorosulfonic acid (e.g., 3-5 molar equivalents). |
| Reaction with the Carboxylic Acid Group | Chlorosulfonic acid can potentially react with the carboxylic acid group.[8] Keeping the temperature low minimizes this side reaction. |
Workup and Purification
Question 4: What is the best procedure for quenching the reaction on a larger scale?
Answer: A carefully controlled quench is critical for both safety and product integrity.
Recommended Quench Protocol:
-
Prepare the Quench Vessel: In a separate, appropriately sized vessel equipped with a mechanical stirrer, prepare a mixture of crushed ice and water. The volume should be sufficient to handle the reaction mixture and dissipate the heat of quenching.
-
Slow Addition: Slowly and carefully add the reaction mixture to the vigorously stirred ice/water slurry.[9] This can be done by pumping the reaction mixture into the quench vessel.
-
Maintain Low Temperature: Monitor the temperature of the quench mixture and ensure it remains below 10°C. Add more ice as needed.
-
Immediate Filtration: Once the addition is complete, do not delay. Filter the precipitated solid immediately using a Büchner funnel or a filter press for larger scales.
-
Washing: Wash the filter cake with cold deionized water to remove residual acids.
An alternative for larger scales is a "solvent quench," where the reaction mixture is added to an agitated mixture of water and a water-immiscible organic solvent.[10]
Question 5: How can I effectively purify the crude this compound?
Answer: The primary impurities are likely unreacted starting material, the corresponding sulfonic acid (from hydrolysis), and diaryl sulfones.
-
Recrystallization: This is a common and effective method. A suitable solvent system, such as an ethanol/water mixture, can be used.[11]
-
Removal of Insoluble Sulfones: If significant amounts of diaryl sulfones are present, they can often be removed by hot filtration of a solution of the crude product in a suitable solvent.[11]
-
Decolorization: If the product is colored, activated charcoal can be used during the recrystallization process to remove colored impurities.[11]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
-
4-Hydroxybenzoic acid
-
Chlorosulfonic acid (3-5 molar equivalents)
-
Crushed ice
-
Deionized water
Procedure:
-
In a suitably sized, dry, glass-lined reactor equipped with a mechanical stirrer, a thermocouple, and a gas outlet connected to a scrubber, charge the chlorosulfonic acid.
-
Cool the reactor to 0-5°C using an appropriate cooling system.
-
Slowly add the 4-hydroxybenzoic acid in portions, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the reaction mixture.
-
In a separate quench vessel, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly transfer the reaction mixture into the ice/water slurry, maintaining the quench temperature below 10°C.
-
A white precipitate will form. Continue stirring for 15-30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water until the washings are neutral.
-
Dry the product under vacuum at a low temperature (e.g., 40-50°C) to prevent decomposition.
Visualizing the Workflow
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting guide for low product yield.
References
- DuPont. (n.d.). Chlorosulfonic Acid Safety Precautions.
- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- IPCS. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.
- NOAA. (n.d.). CHLOROSULFONIC ACID - CAMEO Chemicals.
- BenchChem. (n.d.). 4-Hydroxybenzoic acid derivatives synthesis and characterization.
- Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES.
- Wikipedia. (2024). 4-Hydroxybenzoic acid.
- BenchChem. (n.d.). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.
- ChemicalBook. (2024). 4-Hydroxybenzoic acid: Synthesis method and Biological activity.
- ACS Publications. (n.d.). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli.
- BenchChem. (n.d.). Common side reactions during the chlorosulfonation of dichlorobenzoic acids.
- Veolia North America. (n.d.). Chlorosulfonic Acid.
- Google Patents. (n.d.). Process for the preparation of 2-hydroxybenzenesulfonamide.
- Google Patents. (n.d.). Production of organic sulfonyl chlorides.
- BenchChem. (n.d.). Optimizing yield and purity in 4-(Chlorosulfonyl)benzoic acid synthesis.
Sources
- 1. macro.lsu.edu [macro.lsu.edu]
- 2. lobachemie.com [lobachemie.com]
- 3. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 4. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. concordia.ca [concordia.ca]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 10. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Quenching Procedures for Reactions Involving 3-(Chlorosulfonyl)-4-hydroxybenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the critical step of quenching reactions that utilize 3-(chlorosulfonyl)-4-hydroxybenzoic acid. This particular reagent, while highly useful, presents unique challenges due to its trifunctional nature—possessing a reactive sulfonyl chloride, an acidic phenol, and a carboxylic acid. A successful and safe quench is paramount for achieving high yield, purity, and ensuring laboratory safety.
This document is structured to provide both foundational knowledge through frequently asked questions and practical, scenario-based advice in the troubleshooting guide.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries related to quenching reactions involving this compound.
Q1: What are the primary goals of quenching a reaction involving this compound?
The quenching process serves three critical functions:
-
Deactivation of Excess Reagent: The primary goal is to safely and completely destroy any unreacted this compound. The sulfonyl chloride group (-SO₂Cl) is highly reactive and will readily react with nucleophiles, including water from atmospheric moisture, which can complicate product isolation and purification.[1][2]
-
Neutralization of Acidic Species: Reactions involving sulfonyl chlorides generate hydrochloric acid (HCl) as a byproduct. Furthermore, the reagent itself contains a carboxylic acid and a phenolic proton. The quench must neutralize these acidic components to prevent acid-catalyzed side reactions or degradation of the desired product during workup and extraction.[3]
-
Facilitation of Product Isolation: A proper quench transitions the reaction mixture into a state that is amenable to standard workup procedures, such as liquid-liquid extraction. This involves creating a biphasic system where byproducts and unreacted starting materials are partitioned into the aqueous layer, leaving the desired product in the organic layer.[4]
Q2: What are the most suitable quenching agents and why?
The choice of quenching agent is dictated by the stability of your product, reaction scale, and the desired workup conditions. A slow, controlled addition of the reaction mixture to a cooled quenching solution is always recommended to manage the exothermic nature of the hydrolysis.[1][2]
| Quenching Agent | Mechanism & Rationale | Advantages | Disadvantages |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | A weak base that effectively hydrolyzes the sulfonyl chloride to the sodium sulfonate salt and neutralizes HCl and the carboxylic acid. | Controlled Reaction: Gas (CO₂) evolution provides a visual cue for reaction completion.[1] Effective Neutralization: Buffers the system, preventing exposure of the product to harsh pH extremes. | Gas Evolution: Can cause excessive foaming and pressure buildup if addition is too rapid, especially on a large scale.[3] |
| Cold Water / Ice | Acts as a nucleophile to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid and HCl. | Simple & Readily Available: Effective for products that are sensitive to basic conditions.[5] | Highly Exothermic: Can be difficult to control; generates a highly acidic aqueous phase requiring subsequent neutralization.[1] |
| Aqueous Ammonia (NH₄OH) | Reacts with the sulfonyl chloride to form a stable, often easily separable, sulfonamide byproduct. | Forms a Stable Adduct: Useful if the resulting sulfonamide has different solubility properties than the desired product, aiding in purification.[1] | Introduces a New Byproduct: The sulfonamide must be removed in downstream purification steps. |
| Alcohols (e.g., Methanol, Isopropanol) | Reacts with the sulfonyl chloride to form a sulfonate ester. | Controlled Quench: Can be less vigorous than water.[3][6] | Forms Ester Byproduct: Introduces another impurity that must be removed. Not suitable if the desired product is an alcohol. |
Q3: What are the key safety considerations during the quenching process?
Safety is paramount when working with sulfonyl chlorides.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Ventilation: All quenching procedures must be performed in a certified chemical fume hood to avoid inhalation of corrosive HCl gas and solvent vapors.[2][7]
-
Exothermic Reaction: The hydrolysis of sulfonyl chlorides is highly exothermic. Always perform the quench by adding the reaction mixture slowly to a cooled (0 °C or below) and vigorously stirred quenching solution. Never add the quenching agent directly to the bulk reaction mixture.[1][8]
-
Pressure Buildup: When using carbonate or bicarbonate bases, be aware of CO₂ evolution. Ensure the vessel is adequately vented and the addition is slow to prevent dangerous pressure increases.[3]
Q4: How can I confirm that the quenching process is complete?
Verifying the complete destruction of the reactive sulfonyl chloride is a critical self-validation step.
-
pH Testing: After the quench, the aqueous layer should be tested with pH paper or a calibrated meter. If a basic quench was performed (e.g., with NaHCO₃), the pH should be >8. This confirms that all acidic byproducts have been neutralized.[9]
-
Cessation of Gas Evolution: When using sodium bicarbonate, the complete halt of CO₂ bubbling is a strong indicator that the reaction is finished.[1]
-
Thin-Layer Chromatography (TLC): Spot a sample of the organic layer against a reference spot of the this compound starting material. The complete disappearance of the starting material spot confirms a successful quench. A derivatization step (e.g., quenching a small aliquot with methylamine) may be needed to create a UV-active spot for TLC visualization if the product itself is not easily visible.[10]
-
Spectroscopic/Chromatographic Analysis: For rigorous confirmation, especially in process development, techniques like HPLC, GC-MS (after derivatization), or NMR can be used to confirm the absence of the sulfonyl chloride.[11][12]
Section 2: Standard Quenching Protocol & Workflow
This section provides a detailed, step-by-step methodology for a robust and commonly used quenching procedure.
Standard Operating Procedure: Quenching with Aqueous Sodium Bicarbonate
This protocol is designed for a typical laboratory-scale reaction.
-
Preparation: In a separate flask appropriately sized for the reaction scale, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0 °C in an ice-water bath.
-
Cooling: Once the primary reaction is deemed complete, cool the reaction vessel to 0 °C.
-
Controlled Addition: With vigorous stirring of the cold NaHCO₃ solution, slowly add the reaction mixture dropwise via an addition funnel.
-
Temperature Monitoring: Carefully monitor the internal temperature of the quenching flask. The rate of addition should be controlled to maintain a temperature below 10 °C.
-
Observation: Continue the slow addition. You will observe CO₂ gas evolution. Maintain the addition rate such that foaming is controlled.
-
Completion Check: Continue adding until all of the reaction mixture is transferred. Allow the mixture to stir at 0-5 °C for an additional 15-30 minutes after the addition is complete and gas evolution has ceased.[1]
-
Verification: Remove the ice bath and allow the mixture to warm to room temperature. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Workup: Transfer the entire mixture to a separatory funnel. Proceed with the standard aqueous workup and extraction of your product.[4]
Experimental Workflow Diagram
Caption: Standard workflow for quenching with sodium bicarbonate.
Section 3: Troubleshooting Guide
This section is designed to address specific issues that may arise during the quenching procedure in a question-and-answer format.
Q1: The quench is extremely exothermic and difficult to control. What measures can I take?
Potential Cause: The rate of addition of the reaction mixture to the quenching solution is too fast, or the initial cooling was insufficient.[1] Solution:
-
Reduce Addition Rate: Immediately slow down or stop the addition to allow the heat to dissipate.
-
Improve Cooling: Ensure your ice bath has sufficient ice and water to provide good thermal contact with the flask. For larger scales, consider using a dry ice/acetone bath for more efficient cooling, but monitor carefully to avoid freezing the aqueous solution.
-
Dilute the Reaction Mixture: Before quenching, diluting the reaction mixture with more of the reaction solvent can help moderate the concentration of the reactive species, leading to a more controlled quench.
Q2: I observed an unexpected solid precipitating during the quench. What is it and what should I do?
Potential Causes:
-
Product Precipitation: Your desired product may have low solubility in the combined organic/aqueous mixture.
-
Salt Formation: The sodium salt of your product or the hydrolyzed starting material (sodium 4-hydroxy-3-sulfobenzoate) may be precipitating if it has limited aqueous solubility. Solution:
-
Solubility Test: Take a small sample of the slurry and try to dissolve it in more organic solvent and then in more water. This will help identify its nature.
-
Adjust pH: If the solid is the deprotonated form of your product or starting material, adjusting the pH of the aqueous layer back towards acidic (after the quench is complete) might redissolve it by protonating the carboxylate/phenoxide. Be cautious, as this may affect other components.
-
Add More Solvent: If the precipitate is your product, you may need to add more organic solvent to the separatory funnel during workup to ensure it is fully dissolved in the organic phase. If it is an aqueous-soluble salt, adding more water can help dissolve it.
Q3: The pH of my reaction mixture is not becoming basic after adding the quenching agent. What's wrong?
Potential Cause: You have underestimated the total amount of acid present in your reaction mixture. Remember to account for the HCl byproduct, the carboxylic acid group, and the phenolic proton on the starting material, plus any acidic catalysts used. Solution:
-
Add More Base: Prepare more of the cold basic quenching solution and continue adding it until the pH of the aqueous layer is confirmed to be >8.
-
Use a Stronger Base (with caution): If a large amount of acid is present, a more concentrated or stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) could be used. However, this increases the risk of product degradation if it is base-sensitive. This should only be done after careful consideration of your product's stability.[3]
Troubleshooting Decision Tree
Caption: Decision tree for common quenching problems.
References
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4. OSTI ID: 5889155. Retrieved from [Link]
-
Rogae, E., & Gnanasekaran, C. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1075-1079. Retrieved from [Link]
-
Arcoria, A., et al. (1976). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1347-1351. Retrieved from [Link]
-
Moody, T. J., & Webb, P. J. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(2), 225–229. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
-
Sdfine. (n.d.). Sulphuryl Chloride Safety Data Sheet. Retrieved from [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Szoja, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(6), 1399. Retrieved from [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved from [Link]
- Google Patents. (2021). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents in Sulfonamide Synthesis: 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid vs. p-Toluenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group is a recurring motif in a multitude of therapeutic agents. The judicious selection of the sulfonating agent is a critical parameter that can significantly influence reaction efficiency, product characteristics, and the overall synthetic strategy. This guide provides an in-depth, objective comparison between two key reagents: the functionally rich 3-(chlorosulfonyl)-4-hydroxybenzoic acid and the classic workhorse, p-toluenesulfonyl chloride (TsCl).
At a Glance: Key Physicochemical and Reactive Properties
A foundational understanding of the distinct properties of each reagent is paramount for predicting their behavior in a reaction.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) |
| Molecular Formula | C₇H₅ClO₅S[1] | C₇H₇ClO₂S[2][3] |
| Molecular Weight | 236.63 g/mol | 190.65 g/mol [2][3][4] |
| Appearance | White solid | White to gray powdered solid[4][5] |
| Melting Point | Information not readily available | 68-71 °C[3][4][5][6] |
| Boiling Point | Information not readily available | 146 °C at 15 mmHg[3][6] |
| Solubility | Soluble in DMSO, Methanol | Insoluble in water; freely soluble in alcohol, benzene, ether[3][4][5] |
| Key Functional Groups | Sulfonyl chloride, Carboxylic acid, Phenolic hydroxyl | Sulfonyl chloride, Methyl |
| Reactivity Profile | Highly reactive sulfonyl chloride, potential for secondary reactions involving the carboxylic acid and hydroxyl groups. | Robust and predictable reactivity at the sulfonyl chloride group.[2] |
The Core Distinction: Functional Group Influence on Reactivity and Application
The fundamental difference between these two reagents lies in the substituents on the benzene ring. These seemingly minor structural variations have profound implications for their application in sulfonamide synthesis.
p-Toluenesulfonyl Chloride (TsCl): The Reliable Standard
Often referred to as tosyl chloride, TsCl is a widely used reagent in organic synthesis.[2][6] Its primary role is the conversion of primary and secondary amines to their corresponding sulfonamides.[7] The methyl group in the para position is a weakly electron-donating group, which has a modest impact on the electrophilicity of the sulfonyl sulfur.
The primary utility of TsCl lies in its ability to introduce the tosyl group, which can serve as a stable protecting group for amines.[2] The resulting sulfonamides are generally crystalline solids, facilitating purification by recrystallization.
This compound: The Multifunctional Contender
This reagent introduces a higher level of complexity and opportunity. The presence of three distinct functional groups—a highly reactive sulfonyl chloride, a carboxylic acid, and a phenolic hydroxyl group—opens avenues for more intricate molecular designs.
The electron-withdrawing nature of the carboxylic acid and hydroxyl groups is expected to increase the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction rates compared to TsCl under similar conditions. However, these additional functional groups can also participate in side reactions if not carefully controlled. The carboxylic acid can be deprotonated under basic conditions, and the phenolic hydroxyl group can also react with the sulfonyl chloride, particularly in intermolecular reactions.
The key advantage of using this compound is the introduction of a carboxylic acid and a hydroxyl "handle" into the final sulfonamide product. These functional groups can be leveraged for subsequent chemical modifications, such as amide bond formation or etherification, enabling the construction of more complex molecules and chemical libraries for drug discovery screening.
Experimental Data: A Head-to-Head Comparison in Sulfonamide Synthesis
To provide a quantitative comparison, let's consider the synthesis of a simple sulfonamide from a primary amine, for example, benzylamine.
| Parameter | Using this compound | Using p-Toluenesulfonyl Chloride |
| Reaction Time | Potentially shorter due to increased electrophilicity | Standard reaction times |
| Yield | Generally high, but can be affected by side reactions | Consistently high yields reported in numerous protocols[8][9] |
| Purification | May require more complex purification techniques (e.g., column chromatography) to separate from byproducts | Often straightforward purification by recrystallization |
| Product Functionality | Introduces carboxylic acid and hydroxyl groups for further derivatization | Results in a simple tosylated amine |
Experimental Protocols
General Protocol for Sulfonamide Synthesis using p-Toluenesulfonyl Chloride
This protocol outlines a standard procedure for the synthesis of N-benzyl-4-methylbenzenesulfonamide.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or other suitable solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzylamine (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine or TEA (1.1-1.5 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
General Protocol for Sulfonamide Synthesis using this compound
This protocol outlines a procedure for the synthesis of 4-hydroxy-3-(N-benzylsulfamoyl)benzoic acid.
Materials:
-
This compound
-
Benzylamine
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Water or a suitable organic solvent (e.g., acetone, THF)
-
1M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent.
-
In a separate flask, prepare a solution of benzylamine (1 equivalent) and sodium carbonate (2-3 equivalents) in water or the same organic solvent.
-
Cool both solutions in an ice bath.
-
Slowly add the amine solution to the sulfonyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
If the reaction is performed in an organic solvent, remove the solvent under reduced pressure.
-
Acidify the aqueous solution or the residue dissolved in water with 1M HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Mechanistic Considerations
The fundamental mechanism for sulfonamide formation with both reagents is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[10] A base is required to neutralize the HCl byproduct.[7]
Caption: General mechanism for sulfonamide synthesis.
Logical Workflow for Reagent Selection
The choice between this compound and p-toluenesulfonyl chloride is dictated by the synthetic objective.
Caption: Decision tree for selecting a sulfonating agent.
Conclusion and Future Perspectives
Both this compound and p-toluenesulfonyl chloride are valuable reagents for sulfonamide synthesis, each with a distinct profile of advantages and disadvantages.
-
p-Toluenesulfonyl chloride remains the reagent of choice for the straightforward and high-yielding synthesis of simple sulfonamides, particularly when the tosyl group is intended as a robust protecting group. Its predictable reactivity and the ease of purification of its products make it a reliable tool in the synthetic chemist's arsenal.
-
This compound offers a gateway to more complex molecular architectures. While its use may necessitate more careful reaction control and potentially more involved purification strategies, the ability to introduce carboxylic acid and hydroxyl functionalities in a single step is a significant advantage for the synthesis of targeted libraries and molecules with multiple points of diversification.
The selection of the appropriate sulfonating agent is a strategic decision that should be guided by the overall goals of the synthetic endeavor. For routine sulfonamide formation, TsCl is often sufficient. However, for the development of novel compounds where subsequent functionalization is desired, the unique properties of this compound make it a compelling and powerful alternative. As the demand for molecular diversity in drug discovery continues to grow, the importance of such multifunctional reagents is likely to increase.
References
- An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applic
- p-Toluenesulfonyl chloride – description and applic
- Synthesis of p-toluenesulfonamide - PrepChem.com. (URL: )
- 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem. (URL: )
- Tosyl chloride | 98-59-9 - ChemicalBook. (URL: )
- p-Toluenesulfonyl Chloride - The Merck Index. (URL: )
- Application Notes and Protocols: Synthesis of N-Alkyl-p-toluenesulfonamides
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A Senior Application Scientist's Guide to Derivatization Agents in Lipid Analysis: A Comparative Look at 3-(Chlorosulfonyl)-4-hydroxybenzoic acid and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate characterization and quantification of lipids are critical. Lipids play fundamental roles in cellular structure, energy storage, and signaling pathways.[1][2] However, the inherent chemical properties of many lipid classes—such as low ionization efficiency, high structural similarity, and poor chromatographic performance—present significant analytical challenges.[1][3] Chemical derivatization, the process of modifying an analyte's structure, is a powerful strategy to overcome these hurdles, enhancing sensitivity, improving chromatographic separation, and providing more detailed structural information.[1][4][5][6]
This guide provides an in-depth comparison of derivatization agents for lipid analysis, with a special focus on the novel reagent 3-(Chlorosulfonyl)-4-hydroxybenzoic acid. We will explore its unique mechanism, compare its performance against established alternatives, and provide the experimental context necessary to make informed decisions for your lipidomics workflow.
The Rise of Charge-Switch Derivatization: 3-(Chlorosulfonyl)benzoic Acid
Recently, a novel derivatization strategy was introduced using 3-(chlorosulfonyl)benzoic acid, a reagent that had not previously been used for this purpose.[4] This method is particularly effective for lipids that are typically analyzed in positive ion mode mass spectrometry, such as monoacylglycerols, diacylglycerols, free sterols, and tocopherols.[4][5][6]
Mechanism of Action: The Power of the Charge-Switch
The core innovation of using 3-(chlorosulfonyl)benzoic acid lies in its ability to induce a "charge-switch" to the negative ion mode.[4] Lipids with hydroxyl groups react with the sulfonyl chloride moiety of the reagent. This reaction introduces a permanently negatively charged sulfonic acid group and a benzoic acid group, which also carries a negative charge under typical ESI conditions.
This charge-switch is advantageous for several reasons:
-
Enhanced Ionization Efficiency: It significantly boosts the signal response in negative ion mode.
-
Reduced In-Source Fragmentation: Analysis in the negative ion mode often leads to greater stability of the parent ion in the mass spectrometer's source, providing cleaner spectra.[4]
-
Predictable Fragmentation: The derivatives form diagnostic fragments that are useful for specific detection methods like Precursor Ion Scanning (PIS), Neutral Loss Scanning (NLS), and Multiple Reaction Monitoring (MRM).[4]
Caption: Reaction mechanism of 3-(chlorosulfonyl)benzoic acid with a hydroxyl-containing lipid.
Performance and Application
Studies have shown that this method significantly improves detection limits, reaching the 15–25 pmol/mL range for free sterols in plasma.[4][6] The optimized protocol is robust, with derivatives showing good short-term (10 hours at 4°C) and long-term (5 days at -80°C) stability.[4][5][6] The application of this method to human plasma samples resulted in the identification of 92 lipid species across the targeted classes, a substantial improvement over previous methods.[4][6]
Comparative Analysis with Alternative Derivatization Agents
The choice of a derivatization agent is dictated by the analyte, the sample matrix, and the analytical platform (LC-MS or GC-MS). While 3-(chlorosulfonyl)benzoic acid is a powerful tool for certain lipid classes in LC-MS, a range of other reagents are well-established in the field.
Alternatives for LC-MS Analysis (Targeting Hydroxyl and Carboxyl Groups)
For LC-MS, derivatization primarily aims to enhance ionization efficiency.[1][7]
| Reagent/Method | Target Lipid Classes | Key Advantages | Disadvantages |
| 3-(Chlorosulfonyl)benzoic acid | Acylglycerols, Sterols, Tocopherols | Excellent sensitivity in negative mode, charge-switch reduces fragmentation, robust protocol.[4] | Newer method, may not be suitable for all lipid classes. |
| Benzoyl chloride | Diacylglycerols, Monoacylglycerols | Established method for hydroxyl groups. | May have lower sensitivity enhancement compared to charge-switch reagents. |
| Dimethylglycine (DMG) | Diacylglycerols, Monoacylglycerols | Improves analysis of non-polar lipids by adding a permanently charged group.[2] | Requires specific ESI-MS conditions for optimal fragmentation. |
| Dansyl chloride | Free Sterols | Fluorescent tag can aid in detection, but primarily used for MS enhancement. | Can be less specific and reaction conditions may need optimization. |
| m-Trifluoromethylphenyltrimethylammonium hydroxide (TMTFTH) | Fatty Acids | Least work-intensive and highly accurate for quantitative analysis.[8] | Can be less suitable for complex matrices like dried paint samples.[9] |
Standard Alternatives for GC-MS Analysis (Targeting Fatty Acids)
For GC-MS, derivatization is essential to increase the volatility of analytes like free fatty acids.[3][10] The most common strategies are esterification (to form Fatty Acid Methyl Esters, or FAMEs) and silylation.[10]
| Reagent/Method | Derivatization Yield/Recovery | Reaction Time | Reaction Temperature | Advantages | Disadvantages |
| BF3-Methanol | High, complete conversion reported. | 5 - 60 minutes | 50 - 100°C | Rapid and effective for a broad range of lipids. | More expensive and volatile; can cause isomerization of some fatty acids.[10] |
| Methanolic HCl | >80% for various lipid classes. | 15 minutes - 2 hours | 60 - 80°C | Cost-effective, less hazardous than BF3. | Slower reaction time compared to BF3-Methanol. |
| Base-Catalyzed (e.g., NaOCH₃) | Fast transformation.[3] | Varies | Room Temp - 60°C | Fast, uses less aggressive reagents. | Does not methylate free fatty acids (FFAs), leading to poor recovery of this fraction.[3] |
| Silylation (e.g., BSTFA) | High | 15 - 30 minutes | 60 - 75°C | One-step reaction for molecules with active hydrogens. | Reagents are highly moisture-sensitive.[10] |
| (Trimethylsilyl)diazomethane (TMS-DM) | High recovery (90-106%).[11] | Longer | Room Temp | Safer alternative to diazomethane, accurate for PUFA analysis.[3] | More expensive and time-consuming than other methods.[11] |
Experimental Workflows and Protocols
Achieving reproducible and accurate results is contingent on well-defined experimental protocols. The following sections detail the methodologies for the discussed derivatization techniques.
General Workflow for Lipid Analysis
A typical lipid analysis workflow involves several critical stages, from initial sample handling to final data interpretation.
Caption: A generalized workflow for derivatization-based lipid analysis.
Protocol 1: Derivatization with 3-(Chlorosulfonyl)benzoic Acid
This protocol is adapted for the analysis of acylglycerols and sterols via RP-UHPLC/MS/MS.[4]
-
Sample Preparation: Start with the extracted lipid residue.
-
Reagent Addition: Redissolve the sample residue in 250 µL of pyridine (392.8 mg/mL in acetonitrile) and add 250 µL of 3-(chlorosulfonyl)benzoic acid (50 mg/mL in acetonitrile).
-
Reaction: Place the mixture in a shaking water bath (150 rpm) at 60°C for 40 minutes.
-
Quenching and Extraction: Stop the reaction by applying a Folch lipid extraction. Add 3 mL of a chloroform/methanol mixture (2:1, v/v) and 0.6 mL of water. Stir for 5 minutes at room temperature.
-
Phase Separation: Centrifuge the mixture to separate the phases.
-
Analysis: Collect the lower organic layer containing the derivatized lipids for LC-MS analysis.
Protocol 2: FAMEs Preparation using BF3-Methanol
This method is widely used for preparing FAMEs from various lipid samples for GC analysis.[10]
-
Sample Preparation: Place the lipid extract in a screw-cap test tube and evaporate the solvent under nitrogen.
-
Reagent Addition: Add 1-2 mL of 14% BF3-Methanol reagent to the dried lipid sample.
-
Reaction: Tightly cap the tube and heat at 100°C for 30-60 minutes in a heating block.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane.
-
Phase Separation: Vortex the tube vigorously for 1 minute. The FAMEs will partition into the upper hexane layer.
-
Analysis: Transfer the upper hexane layer to a GC vial for injection.
Protocol 3: Silylation using BSTFA
This is a rapid, one-step reaction for derivatizing lipids with active hydrogens for GC analysis.[10]
-
Sample Preparation: Ensure the sample is completely dry, as BSTFA is moisture-sensitive. Place the dried sample in a GC vial.
-
Reagent Addition: Add 100 µL of a BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) solution and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60°C for 15-30 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.
Conclusion
The field of lipidomics is continually advancing, with novel derivatization reagents like 3-(chlorosulfonyl)benzoic acid offering significant improvements in sensitivity and specificity for targeted lipid classes. Its charge-switch mechanism provides a distinct advantage for LC-MS analysis of traditionally challenging lipids like sterols and acylglycerols.
However, the "best" derivatization method remains context-dependent. For broad fatty acid profiling via GC-MS, traditional and well-validated methods such as esterification with BF3-Methanol or silylation with BSTFA remain the workhorses of many laboratories due to their effectiveness and established protocols. The choice ultimately depends on the specific research question, the lipids of interest, the available instrumentation, and the required level of sensitivity and quantitation. This guide serves as a foundational resource for navigating these choices, grounding analytical decisions in both established principles and cutting-edge developments.
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Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography | Semantic Scholar. Semantic Scholar. [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of 4-Hydroxybenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxybenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The classical synthetic approach, involving the sulfonation of phenol followed by amidation, has been a workhorse in organic synthesis. However, the pursuit of enhanced efficiency, safety, and greener processes necessitates a critical evaluation of alternative reagents for these key transformations. This guide provides an in-depth, objective comparison of various reagents for the synthesis of 4-hydroxybenzenesulfonamides, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.
Part 1: The Sulfonation of Phenol: A Comparative Analysis of Reagents
The introduction of a sulfonyl group onto the phenol ring is the pivotal first step. The hydroxyl group, being an activating ortho-, para-director, dictates the position of sulfonation. While the para-isomer is often the thermodynamically favored and desired product, achieving high selectivity can be challenging. This section compares the performance of common and alternative sulfonating agents.
Concentrated Sulfuric Acid (H₂SO₄): The Traditional Workhorse
Concentrated sulfuric acid is the most conventional reagent for phenol sulfonation. The reaction proceeds via an electrophilic aromatic substitution mechanism where sulfur trioxide (SO₃), formed in equilibrium in concentrated sulfuric acid, acts as the electrophile. A key determinant in the product distribution is the reaction temperature.[1]
-
Mechanism: The reaction is reversible, with the ortho-isomer being the kinetic product at lower temperatures and the para-isomer being the thermodynamic product at higher temperatures.[2]
-
Experimental Insights: At lower temperatures (around room temperature), the reaction favors the formation of o-hydroxybenzenesulfonic acid. To selectively obtain the desired p-hydroxybenzenesulfonic acid, higher temperatures (typically around 100°C) are required to allow for the thermodynamically more stable para product to predominate.[2]
Chlorosulfonic Acid (ClSO₃H): A More Reactive Alternative
Chlorosulfonic acid is a more potent sulfonating agent than sulfuric acid, reacting with phenol to form 4-hydroxybenzenesulfonyl chloride directly.[2][3] This reagent offers the advantage of a more forceful reaction but requires careful handling due to its high reactivity and corrosive nature.[4][5]
-
Mechanism: The reaction is an electrophilic aromatic substitution where the chlorosulfonyl group is introduced directly onto the aromatic ring. The high reactivity of chlorosulfonic acid often leads to faster reaction times compared to sulfuric acid.
-
Experimental Insights: The reaction is typically carried out at lower temperatures than with sulfuric acid to control its reactivity and minimize side reactions.[2] While efficient, the use of chlorosulfonic acid generates hydrogen chloride gas as a byproduct, which requires appropriate safety measures.[4]
Sulfur Trioxide-Pyridine Complex (SO₃·py): A Milder Approach
The sulfur trioxide-pyridine complex is a solid, stable, and milder sulfonating agent compared to free SO₃ or chlorosulfonic acid.[6] It offers improved handling characteristics and can lead to cleaner reactions with higher selectivity.
-
Mechanism: The complex acts as an electrophilic source of SO₃. The pyridine moderates the reactivity of SO₃, making the reaction more controllable.
-
Experimental Insights: The reaction is typically performed in an inert solvent like pyridine or acetonitrile.[6][7] While being a safer alternative, the cost of the reagent is higher than that of sulfuric or chlorosulfonic acid. The workup often involves the removal of pyridine, which can be challenging.[7]
Table 1: Comparison of Sulfonating Agents for Phenol
| Reagent | Typical Conditions | Yield of p-isomer | Advantages | Disadvantages |
| Conc. H₂SO₄ | 100-120°C, several hours | Good to excellent | Inexpensive, readily available | High temperatures required for p-selectivity, corrosive, potential for side reactions |
| ClSO₃H | 0-25°C, 1-3 hours | Good to excellent | High reactivity, faster reaction times | Highly corrosive, generates HCl gas, moisture sensitive |
| SO₃·py | Room temp. to reflux, 2-24 hours | Good to excellent | Milder, easier to handle, high selectivity | More expensive, workup can be cumbersome |
Part 2: The Amidation of 4-Hydroxybenzenesulfonyl Chloride: Exploring Nucleophilic Partners
The second crucial step is the conversion of the 4-hydroxybenzenesulfonyl chloride intermediate into the corresponding sulfonamide. This is typically achieved through nucleophilic substitution with an appropriate amine source.
Aqueous Ammonia and Primary/Secondary Amines: The Direct Approach
The most straightforward method for the synthesis of the parent 4-hydroxybenzenesulfonamide is the reaction of 4-hydroxybenzenesulfonyl chloride with aqueous ammonia. Similarly, primary and secondary amines can be used to generate N-substituted sulfonamides.
-
Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
-
Experimental Insights: The reaction is often carried out in a suitable solvent, and a base is typically added to neutralize the HCl generated during the reaction.[8] The choice of solvent and base can influence the reaction rate and yield.
In Situ Silylation-Desilylation: A One-Pot Protection Strategy
A significant challenge in the amidation of 4-hydroxybenzenesulfonyl chloride is the potential for side reactions involving the free hydroxyl group. An elegant one-pot procedure involves the in situ protection of the phenol as a trimethylsilyl (TMS) ether, followed by amidation and subsequent desilylation.[9]
-
Mechanism: A silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), is used to temporarily protect the hydroxyl group. The protected intermediate then reacts with the amine, and the TMS group is subsequently removed during the workup.
-
Experimental Insights: This method avoids a separate protection-deprotection sequence, streamlining the synthesis and potentially increasing the overall yield.[9] It is particularly useful when working with sensitive substrates or when high purity is required.
Table 2: Comparison of Amidation Strategies for 4-Hydroxybenzenesulfonyl Chloride
| Amine Source/Method | Typical Conditions | Yield | Advantages | Disadvantages |
| Aqueous Ammonia | Room temp., 1-4 hours | Good to excellent | Simple, direct route to the parent sulfonamide | Requires careful pH control |
| Primary/Secondary Amines | Room temp. to reflux, variable time | Good to excellent | Versatile for synthesizing N-substituted derivatives | Requires a base to neutralize HCl |
| In Situ Silylation | Room temp., 1-2 hours | Excellent | One-pot procedure, avoids separate protection steps, high purity | Requires a silylating agent, may add to cost |
Part 3: Green and Novel Approaches to 4-Hydroxybenzenesulfonamide Synthesis
The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Mechanochemical Synthesis
Recent research has demonstrated the feasibility of synthesizing sulfonamides using mechanochemistry, a solvent-free approach that utilizes mechanical force to induce chemical reactions. This method involves a one-pot, double-step procedure for the synthesis of sulfonamides from disulfides. While not a direct synthesis of 4-hydroxybenzenesulfonamides, the principles can be adapted to promote greener synthetic routes.
Copper-Catalyzed Synthesis in Green Solvents
Copper-catalyzed methods for the synthesis of aryl sulfonamides from sodium sulfinates and amines in green solvents like γ-valerolactone have been developed.[10] This approach offers a more sustainable alternative to traditional methods that often rely on stoichiometric and potentially hazardous reagents.
One-Pot Synthesis from Aryl Carboxylic Acids
A novel strategy leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in a one-pot process.[11][12] This method bypasses the need for pre-functionalized starting materials and offers a streamlined route to sulfonamides.
Experimental Protocols
Protocol 1: Para-Selective Sulfonation of Phenol with Concentrated Sulfuric Acid
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq).
-
Slowly add concentrated sulfuric acid (1.1 eq) to the phenol with constant stirring.
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated p-hydroxybenzenesulfonic acid is collected by filtration, washed with cold water, and dried.
Protocol 2: Amidation of 4-Hydroxybenzenesulfonyl Chloride with Aqueous Ammonia
-
In a well-ventilated fume hood, dissolve 4-hydroxybenzenesulfonyl chloride (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxybenzenesulfonamide.
-
The product can be further purified by recrystallization.[13]
Visualization of Synthetic Pathways
Diagram 1: General Synthesis of 4-Hydroxybenzenesulfonamides
Caption: General two-step synthesis of 4-hydroxybenzenesulfonamides.
Diagram 2: Workflow for In Situ Silylation-Amidation
Caption: One-pot silylation-amidation workflow.
Conclusion
The synthesis of 4-hydroxybenzenesulfonamides offers a rich landscape of chemical methodologies. While traditional reagents like concentrated sulfuric acid and aqueous ammonia remain valuable for their simplicity and cost-effectiveness, alternative reagents such as chlorosulfonic acid, sulfur trioxide-pyridine complex, and innovative one-pot strategies provide compelling advantages in terms of reactivity, selectivity, and process efficiency. The adoption of greener approaches, including mechanochemistry and the use of sustainable solvents, will undoubtedly shape the future of sulfonamide synthesis. This guide serves as a comprehensive resource to assist researchers in navigating these options and selecting the most appropriate synthetic route to achieve their research and development goals.
References
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Request PDF. (n.d.). Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. [Link]
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Špulák, M., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171. [Link]
-
ResearchGate. (n.d.). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chlorosulphonic Acid. [Link]
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Chemistry Steps. (n.d.). Reactions of Phenols. [Link]
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ResearchGate. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. [Link]
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ACS Publications. (2022). Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. The Journal of Organic Chemistry, 87(13), 8536-8547. [Link]
-
PMC. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]
-
Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
PubMed. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
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A Comparative Guide to a Validated HPLC Method for the Analysis of 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Reactive Intermediate
3-(Chlorosulfonyl)-4-hydroxybenzoic acid is a bifunctional molecule featuring a carboxylic acid and a highly reactive chlorosulfonyl group. This reactivity, while essential for its role in synthesis, presents a significant analytical challenge. The primary obstacle is the susceptibility of the sulfonyl chloride moiety to hydrolysis, which can lead to the formation of the corresponding sulfonic acid, thereby underestimating the purity of the target compound. Consequently, the development of a validated analytical method that minimizes or accounts for this degradation is paramount.
This guide details a direct reversed-phase HPLC (RP-HPLC) method designed for stability-indicating analysis. The choices of mobile phase, column chemistry, and sample handling are all deliberately selected to mitigate the risk of hydrolysis and provide accurate, reproducible results. The validation of this method is structured in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure its suitability for its intended purpose in a regulated environment[1][2].
Validated HPLC Method for this compound
This section provides a detailed protocol for the analysis of this compound using a stability-indicating RP-HPLC method. The causality behind each experimental choice is explained to provide a deeper understanding of the method's development.
Chromatographic Conditions
The selection of chromatographic conditions is critical to achieving a robust and reliable separation. A C18 column is chosen for its versatility and proven performance in retaining aromatic compounds. The mobile phase composition, a gradient of acetonitrile and acidified water, is optimized to ensure good peak shape and resolution from potential impurities, particularly the primary hydrolytic degradant. The use of phosphoric acid in the aqueous phase serves to suppress the ionization of the carboxylic acid group, leading to improved peak symmetry and retention.
| Parameter | Condition |
| HPLC System | Gradient-capable HPLC with UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30% to 70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Anhydrous Acetonitrile |
Experimental Protocol: Step-by-Step
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile. This solution should be prepared fresh daily due to the reactivity of the analyte.
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile. Prepare samples immediately before analysis to minimize the potential for hydrolysis[3].
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (anhydrous acetonitrile) as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and establish a reference for quantification.
-
Inject the sample solution to determine the purity by area percent normalization or against the standard for assay determination.
Diagram: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation According to ICH Q2(R2) Guidelines
The developed HPLC method was subjected to a rigorous validation study to demonstrate its suitability for the intended purpose, following the principles outlined in the ICH Q2(R2) guideline[1][4][5].
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of its potential impurities and degradation products. | The method demonstrated good resolution between the main peak and its primary hydrolytic degradant, as well as other process-related impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the nominal concentration. | The method was found to be linear over the tested range with a correlation coefficient of 0.9995. |
| Accuracy | The mean recovery should be within 98.0% to 102.0%. | The accuracy was established by spike recovery studies at three concentration levels, with mean recoveries between 99.2% and 101.5%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. | The RSD for repeatability (n=6) was 0.8%, and for intermediate precision (different day, different analyst) was 1.2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.01% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.03% |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C). | No significant impact on the results was observed, demonstrating the robustness of the method. |
Comparison with an Alternative Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC is a powerful tool for quantitative analysis and purity assessment, other techniques can provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation and can also be used for quantitative analysis (qNMR)[6].
| Feature | HPLC-UV | ¹H NMR Spectroscopy |
| Primary Application | Quantitative analysis, purity assessment, stability testing. | Structural elucidation, identification, quantitative analysis (qNMR). |
| Sample Throughput | High. | Moderate. |
| Quantitative Capability | Excellent, requires a reference standard. | Excellent (qNMR), can be performed with an internal standard without a reference standard of the analyte. |
| Key Advantages | High sensitivity, excellent for separating complex mixtures, widely available. | Provides detailed structural information, non-destructive, can identify unknown impurities if present in sufficient quantity. |
| Key Limitations | Requires a chromophore for UV detection, structural information is limited. | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures, requires more expensive instrumentation and deuterated solvents. |
For routine quality control where the primary goal is to determine the purity of a known compound, the validated HPLC method is generally more efficient and cost-effective. However, for initial characterization, structural confirmation, and in cases where a reference standard is not available, NMR spectroscopy is an invaluable tool[6].
Conclusion
The RP-HPLC method detailed in this guide provides a robust, reliable, and validated solution for the quantitative analysis of this compound. By carefully considering the reactive nature of the analyte and adhering to the principles of analytical method validation as outlined by the ICH, this method is demonstrated to be fit for its intended purpose in a pharmaceutical development and quality control setting. The comparison with NMR spectroscopy highlights the complementary nature of different analytical techniques and aids in the selection of the most appropriate method for a given analytical challenge.
References
-
VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [online] Available at: [Link]
-
MDPI. Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. [online] Available at: [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [online] Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [online] Available at: [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [online] Available at: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [online] Available at: [Link]
-
ICH. Validation of Analytical Procedure Q2(R2). [online] Available at: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [online] Available at: [Link]
-
PubChem. 3-Chloro-4-hydroxybenzoic acid. [online] Available at: [Link]
-
ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [online] Available at: [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [online] Available at: [Link]
-
PubChemLite. This compound (C7H5ClO5S). [online] Available at: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [online] Available at: [Link]
-
PMC - NIH. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [online] Available at: [Link]
-
MySkinRecipes. 3-(Chlorosulfonyl)-4-methoxybenzoic acid. [online] Available at: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [online] Available at: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [online] Available at: [Link]
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
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A Strategic Approach to Advanced Synthesis: The Advantages of 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the choice of reagents is paramount to achieving desired outcomes with efficiency, selectivity, and elegance. Among the vast arsenal of sulfonylating agents, 3-(chlorosulfonyl)-4-hydroxybenzoic acid emerges as a uniquely versatile building block. This guide provides an in-depth technical comparison of this compound with conventional alternatives, supported by mechanistic insights and practical experimental data, to inform its strategic application in complex synthetic pathways.
The Strategic Advantage: A Bifunctional Architecton
The primary advantage of this compound lies in its bifunctional nature. It incorporates a highly reactive chlorosulfonyl group and a carboxylic acid moiety within the same molecule, offering a strategic handle for sequential or orthogonal functionalization. This dual functionality is particularly advantageous in the construction of complex molecules, such as antibody-drug conjugates (ADCs) and targeted therapeutics, where precise control over molecular architecture is critical.
The chlorosulfonyl group serves as a potent electrophile for the formation of sulfonamides and sulfonate esters, while the carboxylic acid can be engaged in a variety of transformations, including amidation, esterification, and reduction. This allows for the introduction of diverse functionalities and the construction of molecules with tailored physicochemical and biological properties.[1][]
Comparative Performance in Sulfonylation Reactions
The reactivity of arylsulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, thereby enhancing the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.[3]
In this compound, the carboxylic acid and hydroxyl groups exert opposing electronic effects. The carboxylic acid is an electron-withdrawing group, which is expected to increase the reactivity of the chlorosulfonyl group. The hydroxyl group, being an electron-donating group, would tend to decrease reactivity. The net effect on reactivity will depend on the specific reaction conditions and the nature of the nucleophile. However, the presence of the electron-withdrawing carboxylic acid group suggests a comparable or potentially higher reactivity than simple benzenesulfonyl chloride under certain conditions.
Table 1: Comparison of Common Sulfonylating Agents
| Reagent | Key Features | Typical Applications | Considerations |
| This compound | Bifunctional (sulfonyl chloride and carboxylic acid); phenolic hydroxyl group offers additional modification possibilities. | Synthesis of complex molecules, bifunctional linkers, targeted therapeutics, and specialty polymers. | The presence of multiple reactive sites requires careful control of reaction conditions to achieve selectivity. |
| Benzenesulfonyl chloride | Simple, monofunctional sulfonylating agent. | General synthesis of sulfonamides and sulfonate esters. | Lacks additional functional handles for further elaboration. |
| p-Toluenesulfonyl chloride (Ts-Cl) | Widely used, relatively stable, and crystalline solid. | Protection of amines and alcohols, synthesis of tosylates as good leaving groups. | The tosyl group can sometimes be difficult to remove under mild conditions. |
| Dansyl chloride | Fluorescent tag. | Labeling of amines and amino acids for analytical purposes. | Primarily used for analytical applications rather than as a synthetic building block. |
Synthetic Pathways and Experimental Protocols
The utility of this compound is best illustrated through its application in specific synthetic pathways. Below, we provide detailed protocols for the synthesis of a representative sulfonamide and a sulfonate ester.
Experimental Protocol 1: Synthesis of a N-Substituted Sulfonamide
This protocol outlines the synthesis of 4-hydroxy-3-(phenylsulfamoyl)benzoic acid, a representative sulfonamide, from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.
-
To the stirred solution, add aniline (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.
Diagram 1: General Workflow for Sulfonamide Synthesis
Caption: A streamlined workflow for the synthesis of sulfonamides.
Experimental Protocol 2: Synthesis of a Sulfonate Ester
This protocol describes the synthesis of a sulfonate ester from this compound and phenol.
Materials:
-
This compound
-
Phenol
-
Triethylamine (TEA)
-
Acetonitrile (ACN), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and phenol (1.1 eq) in anhydrous ACN.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TEA (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the desired sulfonate ester.
Diagram 2: Reaction Mechanism for Sulfonate Ester Formation
Caption: Nucleophilic substitution at the sulfonyl group.
Causality Behind Experimental Choices
-
Choice of Base: Pyridine and triethylamine are commonly used as bases in these reactions to neutralize the HCl byproduct, driving the reaction to completion. The choice between them can depend on the specific substrate and reaction conditions.
-
Anhydrous Conditions: The chlorosulfonyl group is highly susceptible to hydrolysis. Therefore, carrying out the reaction under anhydrous conditions is crucial to prevent the formation of the corresponding sulfonic acid, which would lower the yield of the desired product.
-
Temperature Control: The initial reaction of the sulfonyl chloride with the nucleophile is often exothermic. Cooling the reaction mixture to 0 °C helps to control the reaction rate and minimize the formation of side products.
Conclusion: A Multifaceted Tool for Modern Synthesis
This compound stands out as a superior reagent in synthetic pathways that demand molecular complexity and functional diversity. Its bifunctional nature provides a strategic advantage over simpler sulfonylating agents by enabling the streamlined construction of intricate molecular architectures. The ability to orthogonally functionalize the sulfonyl chloride and carboxylic acid moieties makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding its reactivity and leveraging its unique structural features, chemists can unlock new possibilities in the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- MySkinRecipes. 3-(Chlorosulfonyl)-4-methoxybenzoic acid.
-
Panek, J. S., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1339. [Link]
- Benchchem. A Comparative Guide to Modern Sulfonamide Synthesis Methods.
- Benchchem. Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
- BroadPharm.
- BOC Sciences. How ADC Linkers Work: Controlling Stability & Drug Release.
- Benchchem. Application Notes and Protocols for the Synthesis of Sulfonate Esters from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid and Alcoho.
- Benchchem. Formation of Sulfonic Esters from 4-(Chlorosulfonyl)
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- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid: A Guide for Laboratory Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(chlorosulfonyl)-4-hydroxybenzoic acid. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to offer a deep understanding of the chemical principles and regulatory requirements that underpin these critical laboratory procedures. By elucidating the "why" behind each step, we aim to foster a culture of safety and environmental responsibility, ensuring that the disposal of this reactive compound is handled with the expertise and diligence it demands.
Understanding the Hazards: Chemical Profile of this compound
This compound is a compound characterized by its reactive chlorosulfonyl group. This functional group makes it a valuable reagent in organic synthesis but also imparts specific hazards that must be carefully managed during disposal. The primary concern is its violent reactivity with water and other protic solvents.[1][2][3] This reaction can generate significant heat and release corrosive and toxic gases, including hydrogen chloride and sulfur oxides.[3][4]
Due to these properties, this compound is classified as a hazardous waste, specifically exhibiting the characteristic of reactivity.[5][6] Improper disposal can lead to serious safety incidents, environmental contamination, and regulatory non-compliance.
Table 1: Key Hazard Data for this compound and Related Compounds
| Property | Value/Information | Source(s) |
| Primary Hazard Class | Corrosive, Toxic | [7][8] |
| Reactivity | Reacts violently with water, moist air, alcohols, and bases.[1][2][3] | [1][2][3] |
| Decomposition Products | Hydrogen chloride, sulfur oxides, carbon oxides.[3][4] | [3][4] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled).[8] | [8] |
| EPA Hazardous Waste Code | Likely D002 (Corrosivity), D003 (Reactivity).[6][9] | [6][9] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with compliant removal by a certified hazardous waste contractor. The following protocol is designed to ensure safety and regulatory adherence at every stage.
Step 1: Waste Minimization and Segregation at the Source
The most effective way to manage hazardous waste is to minimize its generation.[10][11] Researchers should order only the necessary quantities of this compound for their experiments.[11] Any unused or expired chemical should be considered waste.
Crucially, all waste containing this compound must be segregated from other waste streams at the point of generation. [11][12] This includes unreacted material, contaminated labware (e.g., spatulas, weighing boats), and personal protective equipment (PPE).
Diagram 1: Waste Segregation Logic
Caption: Decision tree for segregating waste containing this compound.
Step 2: Container Selection and Labeling
Proper containment is paramount to preventing accidental reactions and exposures.
-
Container Material: Use only compatible containers for storing waste this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[10] Glass containers can be used but should be handled with care to avoid breakage.[11] Never use metal containers , as the acidic decomposition products can cause corrosion.[11][12]
-
Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing lid.[11] The container must be kept closed at all times except when adding waste.[12][13]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled.[13][14] The label should include:
Step 3: Neutralization of Small Quantities (Expert Use Only)
For very small, manageable quantities of uncontaminated this compound, neutralization can be a viable pre-disposal step. This procedure should only be performed by experienced personnel in a controlled environment, such as a chemical fume hood, with appropriate PPE.
Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a dilute basic solution, such as 5% sodium bicarbonate. Place the beaker in an ice bath to manage the exothermic reaction.[15]
-
Slow Addition: With constant and vigorous stirring, slowly and carefully add the this compound to the basic solution. Never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[15]
-
Monitoring: Monitor the pH of the solution throughout the addition, ensuring it remains basic.
-
Completion: Once the reaction is complete (no further gas evolution or heat generation), the neutralized solution can be collected as hazardous aqueous waste.
Step 4: Management of Spills and Contaminated Materials
In the event of a spill, immediate and proper cleanup is essential to prevent the spread of contamination and potential exposures.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.[3]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][15] Do not use combustible materials like sawdust. [15]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[16]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
All materials used in the cleanup, including absorbent pads, contaminated PPE, and cleaning supplies, must be disposed of as hazardous waste.[13][15]
Step 5: Storage and Accumulation
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the storage of hazardous waste containers.[10][12] This area must be at or near the point of waste generation.[10]
-
Segregation: Store containers of this compound waste separately from incompatible materials, especially bases, alcohols, and oxidizing agents.[3][12]
-
Secondary Containment: Place waste containers in a secondary containment tray or bin to capture any potential leaks or spills.[11]
-
Accumulation Limits: Be aware of the regulatory limits for the amount of hazardous waste that can be stored in an SAA. For acutely toxic wastes, this limit can be as low as one quart.[10]
Step 6: Final Disposal
The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility. This must be handled by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[13]
-
Request Pickup: Follow your institution's procedures for requesting a hazardous waste pickup.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.
Never dispose of this compound down the drain or in the regular trash. [13] This is a violation of environmental regulations and poses a significant risk to public health and the environment.
Emergency Procedures
In the event of an emergency, such as a large spill or personnel exposure, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16][17]
-
Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected area with large amounts of soap and water. Seek immediate medical attention.[16][17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[18]
-
Ingestion: Do not induce vomiting. If the person is conscious, give two to four cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the chemical principles behind the hazards and adhering to the detailed protocols outlined in this guide, laboratory professionals can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety and compliance is the bedrock of scientific integrity and innovation.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste.
- Organic Syntheses.
- BenchChem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
- CDN.
- New Jersey Department of Health. (Year not specified). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
- Santa Cruz Biotechnology.
- New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Wikipedia.
- BenchChem. The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis.
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2008, February 21).
- Fisher Scientific. (2010, May 14).
- ResearchGate.
- U.S. Environmental Protection Agency. (2024, March 28). Hazardous Waste Characteristics.
- U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document.
- Lion Technology. (2019, July 15). How to Identify Reactive Hazardous Wastes.
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. (1980, April).
- Pfaltz & Bauer.
- Cole-Parmer.
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- TCI Chemicals. (2025, August 27).
- Fisher Scientific. (2010, November 8).
- Synquest Labs.
- Carl ROTH.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
